2-(Dodecylamino)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dodecylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16/h15-16H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYSJBICYOIBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877663 | |
| Record name | AMINOETHANOL,N-DODECYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16613-87-9, 72623-73-5 | |
| Record name | Dodecylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16613-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dodecylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C12-18, N-(hydroxyethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072623735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(dodecylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-(dodecylamino)ethanol, a long-chain amino alcohol with applications in various fields, including as a surfactant and a precursor in the synthesis of more complex molecules. This document details the prevalent synthetic route, purification methodologies, and key process parameters.
Synthesis of this compound
The primary industrial method for synthesizing this compound is the nucleophilic addition of dodecylamine to ethylene oxide. This reaction is typically carried out under elevated temperature and pressure to achieve a reasonable reaction rate.
Reaction Scheme
The overall reaction is as follows:
Dodecylamine + Ethylene Oxide -> this compound
Experimental Protocol
The following is a representative experimental protocol based on established methods for the ethoxylation of fatty amines.
Materials:
-
Dodecylamine
-
Ethylene oxide
-
Inert solvent (optional, e.g., toluene)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
-
Heating and cooling system for the reactor.
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: Dodecylamine is charged into the reactor. If a solvent is used, it is added at this stage.
-
Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.
-
Heating: The mixture is heated to the reaction temperature, typically in the range of 120-180°C.
-
Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor under pressure. The pressure is maintained within a range of 5 to 10 atmospheres. The molar ratio of dodecylamine to ethylene oxide is a critical parameter and is typically kept high (e.g., 3:1 to 10:1) to favor the formation of the mono-ethoxylated product and minimize the formation of di- and tri-ethanolamine byproducts.
-
Reaction Monitoring: The reaction is monitored by measuring the uptake of ethylene oxide. The reaction is typically complete within a few hours.
-
Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
Product Isolation: The crude this compound is discharged from the reactor.
Key Reaction Parameters
| Parameter | Typical Range/Value | Rationale |
| Temperature | 120 - 180 °C | To ensure a sufficient reaction rate. Higher temperatures can lead to side reactions. |
| Pressure | 5 - 10 atm | To maintain ethylene oxide in the liquid phase and increase its solubility in the reaction mixture. |
| Molar Ratio (Dodecylamine:Ethylene Oxide) | 3:1 to 10:1 | A high excess of the amine minimizes the formation of polyethoxylated byproducts. |
| Agitation | Vigorous | To ensure good mixing of the reactants and uniform temperature distribution. |
| Atmosphere | Inert (Nitrogen) | To prevent side reactions and ensure safety. |
Purification of this compound
The crude product from the synthesis typically contains unreacted dodecylamine, the desired this compound, and potentially small amounts of di- and tri-ethanolamine byproducts. The choice of purification method depends on the desired purity and the scale of the operation.
Fractional Vacuum Distillation
For large-scale and high-purity applications, fractional distillation under reduced pressure is the most effective method.[1] The high boiling point of this compound necessitates the use of a vacuum to prevent thermal decomposition.
Experimental Protocol:
-
Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.
-
Charging the Flask: The crude product is placed in the distillation flask with a few boiling chips or a magnetic stirrer.
-
Evacuation: The system is slowly evacuated to the desired pressure, typically in the range of 1-10 mmHg.
-
Heating: The distillation flask is gradually heated using a heating mantle or an oil bath.
-
Fraction Collection:
-
An initial fraction containing any low-boiling impurities and residual solvent is collected and discarded.
-
The temperature is then gradually increased, and the fraction corresponding to the boiling point of this compound at the operating pressure is collected. The boiling point will be significantly lower than the atmospheric boiling point of approximately 341.2°C.[1]
-
The distillation is stopped before any high-boiling byproducts begin to distill.
-
-
Product Recovery: The collected fraction of pure this compound is recovered. This method can yield purities exceeding 99%.[1]
Recrystallization
For laboratory-scale purification, particularly if the crude product is a solid or can be induced to solidify, recrystallization is a viable option.[1] The choice of solvent is crucial for successful recrystallization. Non-polar solvents are generally suitable for this compound.
Experimental Protocol:
-
Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Hexane or petroleum ether are good starting points for solvent screening.[1]
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to dissolve it completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Crystal Isolation: The crystallized product is collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the terminal methyl group of the dodecyl chain (triplet), multiple methylene groups of the dodecyl chain (multiplet), the methylene group adjacent to the nitrogen (triplet), the methylene groups of the ethanolamine moiety (triplets), and exchangeable protons for the amine and hydroxyl groups (broad singlets). |
| ¹³C NMR | Signals for the individual carbons of the dodecyl chain and the two distinct carbons of the ethanolamine moiety. |
| FTIR | Characteristic absorption bands for N-H stretching (secondary amine), O-H stretching (alcohol), C-H stretching (alkane), and C-N and C-O stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 229.4 g/mol . |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Logic
Caption: Decision logic for the purification of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dodecylamino)ethanol is a long-chain amino alcohol that has garnered significant interest in various scientific and industrial fields. Its amphiphilic nature, possessing both a hydrophilic amino-ethanol head and a hydrophobic dodecyl tail, makes it an effective surfactant. This dual characteristic is central to its applications in areas such as the formulation of detergents, personal care products, and as a corrosion inhibitor. In the realm of biomedical research, its ability to interact with cell membranes has led to investigations into its potential as a component in drug delivery systems and as an antimicrobial agent. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C14H31NO | [1] |
| Molecular Weight | 229.40 g/mol | [2] |
| CAS Number | 16613-87-9 | [1][3] |
| Boiling Point | 341.2°C at 760 mmHg | [4] |
| Density | Approximately 0.862 g/cm³ | [4] |
| Vapor Pressure | 5.39E-06 mmHg at 25°C | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 13 | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail the methodologies for key experiments relevant to this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A simple distillation apparatus is assembled, which includes a round-bottom flask, a heating mantle or sand bath, a condenser, a thermometer, and a collection flask.[5]
-
Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The sample is gradually heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.[6] It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.
-
Pressure Correction: The atmospheric pressure is recorded, as the boiling point is dependent on pressure. If the pressure is not at 760 mmHg, a correction may be necessary.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.[7]
-
Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on the analytical balance.
-
Measurement of Pycnometer Mass with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.
-
Measurement of Pycnometer Mass with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). The mass is then measured.
-
Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid[7]
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form and all additional surfactants added to the system will form micelles.[4]
Methodology: Surface Tension Measurement
-
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface tension remains relatively constant because the interface is saturated with surfactant molecules, and any additional surfactant molecules form micelles in the bulk solution.[4][8]
-
Apparatus: A tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) is used to measure the surface tension.
-
Sample Preparation: A series of solutions of this compound in a suitable solvent (typically water) are prepared at various concentrations.[4]
-
Measurement: The surface tension of each solution is measured using the tensiometer.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will show a sharp break or inflection point. The concentration at this inflection point is the CMC.[8]
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound using the surface tension method.
Caption: Workflow for CMC determination by surface tension measurement.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are essential for researchers and professionals working with this versatile compound, enabling a deeper understanding of its behavior and facilitating its effective application in various scientific and industrial contexts. The amphiphilic nature of this compound, quantified by properties such as its CMC, underpins its utility as a surfactant and its potential in advanced applications like drug delivery.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 3. This compound | 16613-87-9 [chemicalbook.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
Solubility of 2-(Dodecylamino)ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(Dodecylamino)ethanol, a long-chain aliphatic amino alcohol. Due to its amphiphilic nature, stemming from a hydrophilic amino-ethanol head and a hydrophobic dodecyl tail, this compound exhibits complex solubility behavior that is critical for its application in various fields, including as a surfactant, emulsifier, and intermediate in pharmaceutical synthesis.
Understanding the Solubility Profile
This compound's solubility is governed by the "like dissolves like" principle. The long, nonpolar dodecyl chain dictates its affinity for nonpolar organic solvents, while the polar amino-ethanol group allows for some interaction with more polar solvents. Generally, amines with more than four carbon atoms exhibit low water solubility but are soluble in a range of organic solvents.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The following table summarizes the expected and reported solubility characteristics in common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Limited to Good | The hydroxyl group of the solvent can hydrogen bond with the amine and hydroxyl groups of this compound, but the long alkyl chain limits high solubility. |
| Polar Aprotic | Acetone, Acetonitrile | Limited to Moderate | Dipole-dipole interactions between the solvent and the polar head of the molecule can occur, but the nonpolar tail restricts extensive miscibility. |
| Nonpolar Halogenated | Dichloromethane, Chloroform | Good | The nonpolar nature of these solvents readily solvates the long dodecyl chain, and they can accommodate the polar head group to some extent.[1] |
| Nonpolar Aromatic | Toluene, Benzene | Good | The nonpolar aromatic ring interacts favorably with the hydrophobic dodecyl tail through van der Waals forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Good | The long alkyl chains of both the solute and the solvent lead to strong van der Waals interactions, resulting in good solubility. |
| Ethers | Diethyl Ether | Good | Diethyl ether is a relatively nonpolar solvent that can effectively solvate the hydrophobic tail of this compound. |
Experimental Protocol for Solubility Determination
The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Workflow for Experimental Solubility Determination
References
The Toxicology of 2-(Dodecylamino)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological data for 2-(Dodecylamino)ethanol is limited, and much of the information presented herein is based on structurally related compounds. All handling of this chemical should be conducted with appropriate personal protective equipment and in accordance with a thorough institutional safety assessment.
Executive Summary
This technical guide provides a comprehensive overview of the available toxicological data for this compound (CAS No. 16613-87-9). Due to the scarcity of data for this specific compound, this guide also incorporates information from structurally similar aliphatic amines to provide a more complete toxicological profile. The guide is designed to be a resource for researchers, scientists, and drug development professionals, offering a concise yet detailed summary of acute toxicity, irritation, sensitization, and genotoxicity. Experimental protocols for key toxicological assays are detailed, and workflows are visualized to aid in the understanding of these procedures.
Toxicological Data of this compound
Toxicological Data of Structurally Related Compounds
To build a more comprehensive toxicological profile, data from structurally related amino alcohols are presented below. These compounds share functional groups and/or aliphatic chain characteristics with this compound and can provide insights into its potential toxicological properties.
Acute Oral Toxicity
| Compound | Species | LD50 | Reference |
| 2-[2-(Dimethylamino)ethoxy]ethanol | Rat | 2,460 mg/kg |
Acute Dermal Toxicity
| Compound | Species | LD50 | Reference |
| 2-[2-(Dimethylamino)ethoxy]ethanol | Rabbit | 1,410 mg/kg |
Skin Corrosion/Irritation
| Compound | Species | Result | Reference |
| 2-Diethylaminoethanol | Rabbit | Corrosive | [1] |
| 2-[2-(Dimethylamino)ethoxy]ethanol | - | Causes skin irritation | |
| n-Dodecylamine | - | Causes severe skin burns | [2] |
Serious Eye Damage/Eye Irritation
| Compound | Species | Result | Reference |
| 2-[2-(Dimethylamino)ethoxy]ethanol | - | Causes serious eye damage | |
| n-Dodecylamine | - | Causes serious eye damage | [2] |
Skin Sensitization
| Compound | Species | Result | Reference |
| 2-Diethylaminoethanol | Guinea pig | Not a sensitizer | [1] |
Experimental Protocols
The following sections detail the standardized experimental protocols for key toxicological endpoints, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.[3][4][5][6][7]
Principle: A single sex (typically female) of a rodent species is dosed in a stepwise manner. The outcome of the first step determines the subsequent dose, with the goal of identifying a dose that causes mortality or evident toxicity.[5]
Procedure:
-
Animal Selection: Healthy, young adult rodents of a standard strain are used. Females are generally preferred as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diets and unrestricted drinking water are provided.[8]
-
Dose Preparation and Administration: The test substance is typically administered by gavage using a stomach tube. The vehicle should be inert (e.g., water, corn oil). The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Dosing Procedure: A starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). Three animals are dosed. The outcome (survival or death) determines the next step:
-
If mortality is observed, the test is repeated at a lower dose.
-
If no mortality is observed, the test is repeated at a higher dose.
-
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Experimental Workflow for Acute Oral Toxicity (OECD 423).
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[9][10][11]
Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is observed and scored over a period of time.[9]
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[10]
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of the Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation Period: After patch removal, the skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.[9][11]
-
Scoring: Skin reactions are scored according to a standardized grading system.
Experimental Workflow for Acute Dermal Irritation/Corrosion (OECD 404).
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to produce irritation or corrosion in the eye.[8][12][13][14]
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[14]
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.[8]
-
Pre-examination: Both eyes of the animal are examined for any pre-existing irritation or defects.
-
Application of the Test Substance: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. If damage is not reversible within 72 hours, observations may continue for up to 21 days.[8][13]
-
Scoring: Ocular lesions are scored using a standardized system.
Experimental Workflow for Acute Eye Irritation/Corrosion (OECD 405).
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for in vivo skin sensitization testing, as it provides a quantitative measure of the induction phase of sensitization.[15]
Principle: The test measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance to the dorsal surface of the ear. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.[15]
Procedure:
-
Animal Selection: Young adult female mice of a suitable strain (e.g., CBA/Ca or CBA/J) are used.
-
Dose and Vehicle Selection: The test substance is dissolved or suspended in a suitable vehicle. A range of concentrations is typically tested.
-
Application: The test substance is applied to the dorsum of both ears daily for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by liquid scintillation counting.
-
Data Analysis: The stimulation index (SI) is calculated for each group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance.[16]
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.[16]
Procedure:
-
Bacterial Strains: A set of at least five strains is recommended, including TA98, TA100, TA1535, TA1537 or TA97, and TA102 or E. coli WP2 uvrA (pKM101).[16]
-
Metabolic Activation: The test is performed with and without a fraction of rodent liver homogenate (S9 mix) to simulate metabolic activation in mammals.
-
Test Methods: The plate incorporation method or the pre-incubation method can be used.
-
Plate Incorporation: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
-
Pre-incubation: The mixture is incubated before being mixed with the top agar and plated.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Signaling Pathways
Specific signaling pathways for the toxicity of this compound have not been elucidated. For many aliphatic amines, the primary mechanisms of local toxicity (skin and eye irritation/corrosion) are related to their alkaline properties, leading to saponification of fats and denaturation of proteins, causing cell and tissue damage. Systemic toxicity would depend on the specific structure and metabolic fate of the compound. Further research is required to determine if this compound interacts with specific cellular signaling pathways.
Conclusion
The toxicological profile of this compound is currently incomplete, with available data primarily indicating a potential for skin, eye, and respiratory irritation. In the absence of specific data, a conservative approach to handling is warranted, assuming it may share toxicological properties with structurally related aliphatic amines, which can range from irritant to corrosive. The experimental protocols and workflows provided in this guide, based on international OECD guidelines, offer a framework for any future toxicological evaluation of this compound. Researchers and drug development professionals should use this information as a preliminary guide and conduct appropriate safety assessments before use.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. bemsreports.org [bemsreports.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Are all bacterial strains required by OECD mutagenicity test guideline TG471 needed? - PMC [pmc.ncbi.nlm.nih.gov]
2-(Dodecylamino)ethanol: A Comprehensive Technical Review of its Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dodecylamino)ethanol is an amphiphilic organic compound characterized by a 12-carbon hydrophobic dodecyl tail and a hydrophilic amino-ethanol head group.[1] This structure imparts surfactant properties, making it a molecule of significant interest in various industrial and biomedical fields. In the realm of drug development, its potential applications are multifaceted, primarily revolving around its utility as a penetration enhancer in transdermal drug delivery, a surfactant in the formulation of nanoemulsions and liposomes, and as an antimicrobial agent. This technical guide provides an in-depth review of the current understanding of this compound's applications, supported by available data and generalized experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C14H31NO | [2] |
| Molecular Weight | 229.40 g/mol | [2] |
| CAS Number | 16613-87-9 | [2][3] |
| Appearance | Not specified | |
| Boiling Point | Approx. 341.2°C at 760 mmHg | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Nature | Amphiphilic | [1] |
Applications in Drug Delivery
The amphiphilic nature of this compound makes it a versatile component in various drug delivery systems.
Transdermal Drug Delivery: A Potent Penetration Enhancer
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most therapeutic agents.[4][5] Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease the barrier function of the stratum corneum and facilitate drug absorption.[6] N-alkylethanolamines, the class of compounds to which this compound belongs, have been investigated as effective penetration enhancers.[7]
Mechanism of Action
The primary mechanism by which amphiphilic molecules like this compound enhance skin penetration is through the disruption of the highly ordered lipid lamellae in the stratum corneum.[5][6][8] The hydrophobic dodecyl tail can intercalate into the lipid bilayers, increasing their fluidity, while the polar head group can interact with the polar head groups of the lipids, creating defects in the lipid packing. This disruption creates pathways for drug molecules to diffuse more readily through the skin.[9][10][11]
Structure-Activity Relationship
Studies on related N-alkyl-amino compounds have shown a bell-shaped relationship between the length of the alkyl chain and the penetration enhancement activity, with optimal activity often observed for chain lengths between 10 and 14 carbons.[7] This suggests that the dodecyl chain of this compound is well-suited for this application. The presence of the ethanolamine headgroup also contributes to its amphiphilicity, which is crucial for its interaction with the stratum corneum lipids.[6]
Experimental Protocol: In Vitro Skin Permeation Study
A generalized protocol for evaluating the skin permeation enhancement effect of this compound using Franz diffusion cells is outlined below.
-
Skin Preparation: Excised human or animal (e.g., porcine or rodent) skin is carefully prepared, with the subcutaneous fat removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Preparation: A topical formulation (e.g., gel, cream, or solution) of the model drug is prepared with and without a specific concentration of this compound.
-
Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C or 37°C. The system is allowed to equilibrate.
-
Dosing: A known amount of the formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated. The ER is the ratio of the Jss with the enhancer to the Jss without the enhancer.
Nanoemulsions for Drug Delivery
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[12][13] Their small droplet size provides a large surface area, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[14]
Role as a Surfactant
As an amphiphilic molecule, this compound can act as a surfactant or co-surfactant in the formulation of nanoemulsions.[15][16] It can reduce the interfacial tension between the oil and water phases, facilitating the formation of small droplets and improving the stability of the nanoemulsion.
Experimental Protocol: Preparation of a this compound-Based Nanoemulsion
A general protocol for preparing an oil-in-water (O/W) nanoemulsion using a high-energy method is as follows:[12][17]
-
Oil Phase Preparation: The lipophilic drug is dissolved in a suitable oil (e.g., medium-chain triglycerides, oleic acid). This compound and any other co-surfactants are then added to the oil phase.
-
Aqueous Phase Preparation: The aqueous phase is typically deionized water or a buffer solution.
-
Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under constant stirring to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-energy homogenization using methods such as high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.[17]
-
Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index (PDI), zeta potential, morphology (using transmission electron microscopy), and drug encapsulation efficiency.
Liposomes for Drug Delivery
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[18][19] They can encapsulate both hydrophilic and lipophilic drugs and are used to improve drug solubility, stability, and targeted delivery.
Potential Role in Liposome Formulation
While not a primary lipid component, the surfactant properties of this compound could potentially be utilized in liposome formulations. It might be incorporated into the lipid bilayer to modify its properties, such as fluidity and charge, or used as a stabilizing agent during the preparation process.
Experimental Protocol: Preparation of this compound-Containing Liposomes
The thin-film hydration method is a common technique for preparing liposomes:[20]
-
Lipid Film Formation: The primary lipids (e.g., phospholipids, cholesterol) and this compound are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer or a solution containing a hydrophilic drug) by gentle rotation above the lipid transition temperature. This leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Characterization: The liposomes are then characterized for their size, PDI, zeta potential, morphology, and encapsulation efficiency.[18][21]
Antimicrobial Applications
Amino alcohols are a class of compounds known to exhibit antimicrobial activity.[22][23][24][25] The amphiphilic nature of this compound suggests it may possess such properties.
General Mechanism of Action
The antimicrobial action of many amphiphilic molecules is attributed to their ability to disrupt the integrity of microbial cell membranes.[1] The hydrophobic tail can insert into the lipid bilayer of the cell membrane, while the polar head group interacts with the membrane surface. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some amino alcohols have also been shown to inhibit essential enzymes, such as ATP synthase.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using standard methods like broth microdilution or agar dilution.[26][27][28][29]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: A series of twofold dilutions of this compound are prepared in a suitable growth medium (broth or agar).
-
Inoculation: Each dilution is inoculated with the microbial suspension.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Synthesis of this compound
The primary industrial method for synthesizing this compound is the reaction of dodecylamine with ethylene oxide.[1] This reaction is autocatalytic, where the product itself can catalyze the reaction.
The reaction is exothermic, and careful temperature control is necessary to prevent side reactions. Elevated pressure is also employed to increase the solubility of ethylene oxide. The final product is typically purified by fractional distillation under reduced pressure to achieve high purity (>99%).[1]
Quantitative Data Summary
The available literature lacks specific quantitative data on the performance of this compound in the applications discussed. The following table highlights the type of data that would be valuable for a comprehensive assessment.
| Application | Parameter | Reported Value for this compound |
| Transdermal Delivery | Enhancement Ratio (ER) for specific drugs | Data not available |
| Lag Time Reduction | Data not available | |
| Nanoemulsions | Drug Loading Capacity | Data not available |
| Encapsulation Efficiency | Data not available | |
| Droplet Size Range | Data not available | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Data not available |
Conclusion and Future Perspectives
This compound is a promising excipient for pharmaceutical development due to its favorable amphiphilic properties. Its potential as a skin penetration enhancer, a surfactant in nano-formulations, and an antimicrobial agent warrants further investigation. The primary limitation in fully assessing its utility is the lack of published quantitative data and specific experimental studies. Future research should focus on systematically evaluating its performance in these applications. Specifically, studies determining its enhancement ratios for a range of drugs in transdermal delivery, its efficiency in formulating stable, high-capacity nanoemulsions and liposomes, and its antimicrobial spectrum and potency are crucial. Such data will be invaluable for drug development professionals seeking to leverage the unique properties of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 16613-87-9 [chemicalbook.com]
- 4. formulationbio.com [formulationbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 18. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Alkanolamine - Wikipedia [en.wikipedia.org]
- 25. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols [pubmed.ncbi.nlm.nih.gov]
- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. woah.org [woah.org]
- 29. health.maryland.gov [health.maryland.gov]
An In-Depth Technical Guide to the Synthesis of N-Dodecylaminoethanol from Dodecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-dodecylaminoethanol, a valuable intermediate in various chemical and pharmaceutical applications. The primary industrial route, involving the reaction of dodecylamine with ethylene oxide, is detailed, alongside an alternative pathway using 2-chloroethanol. This document includes experimental protocols, quantitative data, and reaction pathway visualizations to support research and development in this area.
Core Synthesis Routes and Mechanisms
N-dodecylaminoethanol is most commonly synthesized through the nucleophilic addition of dodecylamine to ethylene oxide. This reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the desired product.[1] The reaction is known to be autocatalytic, with the hydroxyl group of the product potentially acting as a proton transfer agent to activate the epoxide ring of the ethylene oxide.
An alternative, though less common, method involves the N-alkylation of dodecylamine with 2-chloroethanol. This reaction also proceeds through a nucleophilic substitution mechanism, where the amine displaces the chloride ion from 2-chloroethanol.
Reaction Pathway
The synthesis of N-dodecylaminoethanol from dodecylamine and ethylene oxide can be visualized as a direct nucleophilic attack followed by protonation.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of N-dodecylaminoethanol.
Method 1: Reaction of Dodecylamine with Ethylene Oxide
This is the most prevalent industrial method for the synthesis of N-dodecylaminoethanol.[1]
Materials:
-
Dodecylamine
-
Ethylene oxide
-
Solvent (e.g., Toluene or solvent-free)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous reactants.
-
Distillation apparatus for purification.
Procedure:
-
Charge the autoclave reactor with dodecylamine. If a solvent is used, add it at this stage.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the reactor to the desired temperature, typically in the range of 110-160°C.
-
Introduce ethylene oxide into the reactor gradually, maintaining a constant pressure, typically between 50 and 120 bar. The molar ratio of dodecylamine to ethylene oxide should be carefully controlled to minimize the formation of di- and tri-ethoxylated byproducts. An excess of the amine is generally preferred.
-
Maintain the reaction mixture at the set temperature and pressure with continuous stirring for a period of 2 to 6 hours.
-
After the reaction is complete, cool the reactor to room temperature and vent any unreacted ethylene oxide.
-
The crude product is then purified by fractional distillation under reduced pressure to obtain N-dodecylaminoethanol with a purity of >99%.[1]
Method 2: Reaction of Dodecylamine with 2-Chloroethanol
This method provides an alternative route to N-dodecylaminoethanol.
Materials:
-
Dodecylamine
-
2-Chloroethanol
-
A non-polar solvent (e.g., Toluene or Xylene)
-
A base (e.g., Sodium carbonate or Triethylamine) to neutralize the HCl formed.
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
In a round-bottom flask, dissolve dodecylamine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add 2-chloroethanol to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).
-
Cool the mixture to room temperature and filter to remove the salt byproduct.
-
Wash the filtrate with water to remove any remaining salts and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
Experimental Workflow
The general workflow for the synthesis and purification of N-dodecylaminoethanol is outlined below.
Quantitative Data
The yield and purity of N-dodecylaminoethanol are highly dependent on the reaction conditions.
| Parameter | Method 1 (Ethylene Oxide) | Method 2 (2-Chloroethanol) |
| Typical Yield | > 90% (Optimized) | 60-80% |
| Purity (Post-distillation) | > 99%[1] | > 98% |
| Reaction Temperature | 110-160°C | Reflux Temperature of Solvent |
| Reaction Pressure | 50-120 bar | Atmospheric |
| Key Consideration | Control of exothermicity and molar ratio to prevent side reactions. | Removal of HCl byproduct is crucial. |
Characterization Data
The structure and purity of the synthesized N-dodecylaminoethanol can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain protons, the methylene groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl proton.
-
13C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, allowing for confirmation of the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-dodecylaminoethanol is expected to exhibit the following characteristic absorption bands:
-
A broad band in the region of 3300-3500 cm-1 corresponding to the O-H stretching vibration of the alcohol group.
-
Bands in the region of 2850-2960 cm-1 due to the C-H stretching vibrations of the alkyl chain.
-
A band around 1050-1150 cm-1 attributed to the C-N stretching vibration.
-
A band around 1000-1100 cm-1 corresponding to the C-O stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of N-dodecylaminoethanol. The expected molecular weight is 229.40 g/mol .[2] The mass spectrum of the di-substituted product, N,N-Bis(2-hydroxyethyl)dodecylamine, shows a molecular weight of 273.45 g/mol , which can be used as a reference for identifying potential byproducts.[3]
Conclusion
The synthesis of N-dodecylaminoethanol from dodecylamine is a well-established process, with the reaction involving ethylene oxide being the preferred industrial method due to its high efficiency and atom economy. Careful control of reaction parameters is crucial for achieving high yields and purity. The alternative route using 2-chloroethanol offers a viable laboratory-scale alternative. The provided protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
The Surfactant of Tomorrow: A Technical Guide to the Biotechnological Applications of 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dodecylamino)ethanol, a cationic amphiphilic molecule, is emerging as a compound of significant interest within the biotechnology and pharmaceutical sectors. Its unique structural characteristics—a hydrophilic amino-ethanol head and a lipophilic dodecyl tail—position it as a versatile surfactant and a key building block for novel drug delivery systems. This technical guide explores the potential uses of this compound in the formulation of nanoparticles and liposomes for targeted drug delivery and gene therapy. While specific data on this compound is still emerging, this paper will draw upon established methodologies for similar cationic lipids to provide exemplary experimental protocols and potential characterization parameters.
Introduction: The Molecular Profile of this compound
This compound (CAS No: 16613-87-9) is an organic compound with a molecular weight of 229.40 g/mol and the chemical formula C14H31NO.[1][2][3] Its amphiphilic nature is the cornerstone of its utility in biotechnology, allowing it to interface between aqueous and lipid phases.[4] This property is crucial for the formation of self-assembling nanostructures such as micelles, liposomes, and nanoparticles, which can encapsulate and transport therapeutic agents.[4] The primary amine group in its structure is ionizable, imparting a positive charge that facilitates interaction with negatively charged biological molecules like nucleic acids and cell membranes.
Core Applications in Biotechnology
The potential applications of this compound in biotechnology are centered around its capabilities as a formulation agent for drug and gene delivery.
Nanoparticle-Based Drug Delivery
Cationic lipids are integral components of lipid nanoparticles (LNPs), which have gained prominence as delivery vehicles for a variety of therapeutic payloads, including small molecules, proteins, and nucleic acids. The dodecyl chain of this compound can embed within the lipid core of a nanoparticle, while the charged amino-ethanol head can interface with the aqueous environment and the therapeutic agent.
Illustrative Data for this compound-Based Nanoparticles:
| Parameter | Expected Value | Significance |
| Particle Size (Diameter) | 100 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, crucial for uniform behavior. |
| Zeta Potential | +30 to +50 mV | A positive charge facilitates interaction with negatively charged cell membranes and nucleic acids. |
| Encapsulation Efficiency | > 80% | High encapsulation efficiency is critical for therapeutic efficacy and minimizing off-target effects. |
Gene Therapy and Transfection
The positive charge of this compound at physiological pH makes it a candidate for complexing with negatively charged nucleic acids, such as plasmid DNA and siRNA. This electrostatic interaction is the foundation of its potential as a non-viral gene transfection agent. The resulting lipid-nucleic acid complexes, or lipoplexes, can facilitate the entry of genetic material into cells. Studies have shown that ethanol can enhance the transfection efficiency of cationic lipid-based reagents.[5]
Experimental Methodologies: Exemplary Protocols
The following protocols are based on established methods for the formulation and application of cationic lipid-based nanoparticles and are provided as a guide for researchers working with this compound or similar amino lipids.
Preparation of Cationic Lipid Nanoparticles via Ethanol Injection
This method is widely used for the reproducible formation of unilamellar liposomes and lipid nanoparticles.[6][7]
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
PEGylated lipid (for stability)
-
Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated
Protocol:
-
Dissolve this compound, helper lipid, and PEGylated lipid in ethanol at the desired molar ratio.
-
If encapsulating a lipophilic drug, dissolve it in the ethanol-lipid mixture.
-
Heat the lipid solution and the aqueous buffer separately to a temperature above the phase transition temperature of the lipids.
-
Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer.
-
For hydrophilic drugs, they can be dissolved in the aqueous buffer or loaded into pre-formed nanoparticles using a pH or ion gradient.[6]
-
The resulting nanoparticle suspension is then cooled and can be purified and concentrated using techniques like dialysis or tangential flow filtration to remove ethanol and unencapsulated drug.[8]
-
Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.
In Vitro Gene Transfection Protocol
This protocol provides a general framework for transfecting mammalian cells with plasmid DNA using a cationic lipid-based reagent.[9]
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (with and without serum)
-
Plasmid DNA encoding a reporter gene (e.g., GFP)
-
This compound-based lipoplex formulation
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Lipoplex Formation:
-
Dilute the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the this compound-based formulation in a serum-free medium.
-
Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh serum-free or serum-containing medium.
-
Add the lipoplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analyze transgene expression (e.g., via fluorescence microscopy for GFP).
-
Cellular Uptake and Mechanism of Action
Cationic lipid-based nanoparticles are typically internalized by cells through endocytosis.[10] The positive surface charge of the nanoparticles facilitates electrostatic interactions with the negatively charged cell membrane, triggering uptake. Once inside the cell, the nanoparticles are enclosed within endosomes. For the therapeutic payload to be effective, it must escape the endosome and enter the cytoplasm. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of amine-containing cationic lipids. The buffering capacity of the amines leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 16613-87-9 [chemicalbook.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 5. Effect of ethanol on lipid-mediated transfection of primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Dual Drug Loaded Nanosized Liposomal Formulation by A Reengineered Ethanolic Injection Method and Its Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2-(Dodecylamino)ethanol: A Comprehensive Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Dodecylamino)ethanol, a cationic surfactant with significant potential in pharmaceutical research and drug delivery applications. This document outlines its physicochemical properties, experimental protocols for its use, and its role in the formulation of drug delivery systems.
Introduction to this compound
This compound is an amino alcohol that functions as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic amino-ethanol head group and a hydrophobic dodecyl tail, allows it to self-assemble in aqueous solutions and interact with cell membranes. These properties make it a candidate for use in various drug delivery systems, including liposomes and nanoparticles, to enhance the cellular uptake of therapeutic agents.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from the behavior of similar long-chain amino alcohols and cationic surfactants. Key physicochemical parameters are crucial for its application in drug delivery and require experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Chemical Structure |
| IUPAC Name | 2-(dodecylamino)ethan-1-ol |
| CAS Number | 16613-87-9 |
| Molecular Formula | C₁₄H₃₁NO[1][2] |
| Molecular Weight | 229.40 g/mol [1][2] |
| Appearance | Waxy solid or viscous liquid |
| Solubility | Soluble in organic solvents and forms dispersions in water |
Table 2: Surfactant Properties of this compound (Experimental Determination Recommended)
| Parameter | Description | Expected Trend |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. | Expected to be in the millimolar (mM) range in aqueous solutions. |
| Surface Tension at CMC | The surface tension of the solution at the critical micelle concentration. | Significantly lower than that of pure water (72 mN/m at 25°C). |
| Hydrophilic-Lipophilic Balance (HLB) | An empirical value to describe the relationship between the hydrophilic and lipophilic portions of the molecule. | Expected to be in a range suitable for forming oil-in-water emulsions. |
Experimental Protocols
Detailed experimental protocols are essential for the consistent and effective use of this compound in research. The following sections provide methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. Common methods include surface tensiometry and conductivity measurements.[3][4][5][6]
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the stock solution.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.
Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the different mobilities of the surfactant monomers and micelles.
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
Place a known volume of deionized water in a beaker with a conductivity probe.
-
Titrate the water with the stock solution, recording the conductivity after each addition.
-
Plot conductivity as a function of surfactant concentration.
-
The CMC is the concentration at which a distinct change in the slope of the plot is observed.
Preparation of Cationic Liposomes
Cationic liposomes are effective carriers for nucleic acids and other therapeutic molecules. This compound can be used as the cationic lipid component in these formulations. A common method for liposome preparation is the thin-film hydration technique followed by extrusion.
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 10-20 times.
-
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound-based formulations to determine safe concentration ranges for cellular applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its liposomal formulation for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the concentration.
References
- 1. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-(Dodecylamino)ethanol in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Dodecylamino)ethanol is an amphiphilic molecule that is gaining significant attention in the field of nanotechnology for its role as a versatile agent in the synthesis and stabilization of nanoparticles.[1] Its unique structure, featuring a hydrophilic ethanolamine head group and a hydrophobic dodecyl tail, allows it to function as a surfactant, capping agent, and stabilizer, influencing the size, shape, and dispersity of nanoparticles.[1][2] These characteristics are crucial for a wide range of applications, including catalysis, electronics, and particularly in biomedicine for drug delivery systems.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various nanoparticles.
Mechanism of Action
The efficacy of this compound in nanoparticle synthesis stems from its ability to adsorb onto the surface of newly formed nanoparticles.[2] The hydrophobic dodecyl chain provides a steric barrier, preventing aggregation and uncontrolled growth of the nanoparticles, while the hydrophilic ethanolamine head can interact with the aqueous phase, ensuring colloidal stability.[1][6] This dual functionality is essential for producing monodisperse nanoparticles with tailored properties.[7] The amino group can also act as a reducing agent in some synthetic procedures.[8][9]
Application 1: Synthesis of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely utilized in biomedical applications due to their unique optical properties and biocompatibility.[10] this compound can be employed as a stabilizing agent to control the size and prevent agglomeration of AuNPs during synthesis.
Experimental Protocol: Turkevich-like Method with this compound
This protocol is adapted from the well-established Turkevich method, where a reducing agent is used to reduce gold salts in the presence of a stabilizing agent.[8] Here, this compound acts as a co-stabilizer.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
This compound
-
Ultrapure water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄·3H₂O in ultrapure water.
-
In a separate flask, prepare a 1% (w/v) solution of sodium citrate.
-
Bring 100 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly add 10 mL of the sodium citrate solution. The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Immediately following the color change, add 1 mL of a 10 mM ethanolic solution of this compound.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
The resulting AuNPs can be purified by centrifugation and resuspension in ultrapure water.
Characterization: The synthesized AuNPs should be characterized to determine their size, shape, and stability.
| Parameter | Technique | Typical Results |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical, 15-30 nm |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 25-45 nm |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | ~520 nm[11] |
| Surface Charge | Zeta Potential Measurement | -20 to -40 mV |
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for AuNP synthesis using this compound.
Application 2: Synthesis of Silver Nanoparticles (AgNPs)
Silver nanoparticles are known for their excellent antimicrobial properties.[12] The use of this compound as a capping agent can enhance their stability and prevent oxidation.
Experimental Protocol: Chemical Reduction Method for AgNPs
This protocol utilizes a chemical reducing agent in an aqueous medium with this compound as a capping agent.[13]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Ultrapure water
Procedure:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 10 mM aqueous solution of this compound.
-
Mix 50 mL of the AgNO₃ solution with 10 mL of the this compound solution under vigorous stirring.
-
Prepare a fresh, ice-cold 2 mM solution of NaBH₄.
-
Add the NaBH₄ solution dropwise to the AgNO₃/2-(Dodecylamino)ethanol mixture.
-
A color change to yellowish-brown indicates the formation of AgNPs.
-
Continue stirring for 30 minutes at room temperature.
-
Purify the AgNPs by centrifugation and wash with ethanol and then water.[14]
Characterization Data:
| Parameter | Technique | Expected Results |
| Size and Morphology | TEM | Spherical, 10-25 nm |
| Hydrodynamic Diameter | DLS | 20-40 nm |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | ~400 nm |
| Crystalline Structure | X-ray Diffraction (XRD) | Face-centered cubic |
Proposed Mechanism of Stabilization
Caption: Stabilization of AgNPs by this compound.
Application 3: Quantum Dot (QD) Synthesis
Quantum dots are semiconductor nanocrystals with size-tunable optical properties.[15] this compound can be used in the synthesis of QDs to control their growth and provide solubility.
Experimental Protocol: Hot-Injection Synthesis of CdSe QDs
This protocol is a representative example of a hot-injection method where precursors are rapidly injected into a hot solvent containing the stabilizing agent.[16]
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Oleic acid
-
This compound
-
Trioctylphosphine (TOP)
Procedure:
-
In a three-neck flask, combine CdO, oleic acid, and ODE. Heat to 300°C under argon until a clear solution is formed, then cool to room temperature. This is the cadmium precursor solution.
-
In a separate glovebox, dissolve Se powder in TOP to create a TOPSe solution.
-
In another three-neck flask, combine ODE and this compound. Heat to 240°C under argon.
-
Rapidly inject the cadmium precursor solution into the hot ODE/2-(Dodecylamino)ethanol mixture.
-
Immediately after, rapidly inject the TOPSe solution.
-
The reaction progress and QD growth can be monitored by taking aliquots and measuring their UV-Vis and fluorescence spectra.
-
Once the desired size is reached (indicated by the emission wavelength), cool the reaction to room temperature.
-
Purify the QDs by precipitation with ethanol followed by centrifugation.
Characterization Data:
| Parameter | Technique | Tunable Results |
| Size | TEM | 2-10 nm[15] |
| Optical Properties | UV-Vis and Photoluminescence Spectroscopy | Emission tunable across the visible spectrum |
| Quantum Yield | Fluorometer | Dependent on synthesis conditions |
Drug Delivery Applications and Signaling Pathways
Nanoparticles synthesized using this compound have potential applications in drug delivery due to their controlled size and surface properties.[1][3][4] The amphiphilic nature of this compound can aid in the encapsulation of hydrophobic drugs.[1] These nanoparticles can be designed for targeted delivery to specific cells or tissues, potentially enhancing therapeutic efficacy and reducing side effects.[3][5][17]
Hypothetical Signaling Pathway for Targeted Drug Delivery
References
- 1. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 2. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold Nanoparticles: Biosynthesis and Potential of Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Amino Acid Capped Silver Nanoparticles, Characterization, and Biological Application : Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantum dots: synthesis, bioapplications, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Dodecylamino)ethanol as a Corrosion Inhibitor for Steel
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this issue. 2-(Dodecylamino)ethanol, a long-chain amino alcohol, presents itself as a promising corrosion inhibitor for steel. Its molecular structure, featuring a hydrophilic amino-alcohol head and a long hydrophobic dodecyl tail, allows for effective adsorption onto the steel surface. This forms a protective barrier that isolates the metal from the corrosive environment.
These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor for steel. Due to the limited direct experimental data on this compound, this document leverages findings from structurally similar compounds, such as dodecylamine and other long-chain amino alcohols, to provide robust protocols and expected outcomes.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the steel surface. This process is driven by the interaction of the polar amino-alcohol group with the metallic surface and the subsequent formation of a densely packed hydrophobic layer by the dodecyl chains. This protective film acts as a physical barrier, hindering the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the steel surface and thereby suppressing both anodic and cathodic corrosion reactions.
The adsorption process can be described by the following logical steps:
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of long-chain amines, which are expected to be comparable to the performance of this compound.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 5.25 | - |
| 50 | 1.89 | 64.0 |
| 100 | 1.10 | 79.0 |
| 150 | 0.74 | 85.9 |
| 200 | 0.58 | 88.9 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (ppm) | Corrosion Potential, Ecorr (mV vs. SCE) | Corrosion Current Density, icorr (µA/cm²) | Anodic Tafel Slope, βa (mV/dec) | Cathodic Tafel Slope, βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 150 | 70 | 120 | - |
| 100 | -435 | 31.5 | 68 | 115 | 79.0 |
| 150 | -428 | 20.1 | 65 | 112 | 86.6 |
| 200 | -420 | 15.3 | 63 | 110 | 89.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Concentration (ppm) | Charge Transfer Resistance, Rct (Ω·cm²) | Double Layer Capacitance, Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 250 | 200 | - |
| 100 | 1200 | 45 | 79.2 |
| 150 | 1850 | 30 | 86.5 |
| 200 | 2300 | 22 | 89.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound on steel.
Weight Loss Measurement Protocol
This method provides a direct measure of the corrosion rate and inhibition efficiency.
Materials:
-
Steel coupons (e.g., mild steel, carbon steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound
-
Acetone, ethanol, and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Water bath or incubator for temperature control
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, rinse with ethanol, and finally dry in a desiccator.
-
Initial Weighing: Accurately weigh each prepared coupon to the nearest 0.1 mg and record the initial weight (Winitial).
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound. Ensure the entire surface of the coupon is exposed to the solution.
-
Incubation: Maintain the experimental setup at a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).
-
Coupon Retrieval and Cleaning: After the immersion period, carefully remove the coupons from the solutions. Clean them with a soft brush to remove corrosion products, rinse with distilled water and ethanol, and dry thoroughly.
-
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (Wfinal).
-
Calculations:
-
Weight Loss (ΔW): ΔW = Winitial - Wfinal
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements Protocol
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample with a defined exposed area
-
Counter Electrode (CE): Platinum or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive medium with and without inhibitor
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the steel working electrode, counter electrode, and reference electrode immersed in the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100.
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of the current density versus the applied potential.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100.
-
Surface Analysis
To visualize the protective film and understand the surface morphology, techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are recommended.
Protocol for SEM Analysis:
-
Immerse steel coupons in the corrosive media with and without the inhibitor for a specified duration.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Examine the surface morphology under the SEM. Compare the surface of the uninhibited (corroded) sample with the inhibitor-protected sample to observe the reduction in corrosion damage and the presence of a protective film.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel in various corrosive environments. The protocols and data presented in these application notes, based on the behavior of structurally similar long-chain amines, provide a solid foundation for researchers to design and execute experiments to evaluate its efficacy. The combination of weight loss, electrochemical, and surface analysis techniques will offer a comprehensive understanding of its protective mechanism and performance.
Application of 2-(Dodecylamino)ethanol in Drug Delivery Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Dodecylamino)ethanol and structurally similar cationic lipids in drug delivery research, particularly for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. While direct experimental data for this compound is limited in publicly available research, its chemical structure—a secondary amine headgroup and a C12 alkyl tail—makes it a relevant candidate for cationic lipids used in drug delivery.
This guide leverages data and protocols from a well-characterized, structurally related ionizable lipidoid, C12-200 , which also features amine functionalities and C12 alkyl chains. C12-200 is a benchmark lipidoid used extensively in the development of LNPs for siRNA and mRNA delivery.[1][2] The information presented here serves as a robust starting point for researchers interested in exploring the potential of simple amino alcohol-based lipids like this compound.
Introduction to this compound as a Cationic Lipid
This compound is an amphiphilic molecule possessing a hydrophilic amino-ethanol headgroup and a hydrophobic 12-carbon tail. This structure allows it to function as a cationic lipid at acidic pH, where the amine group becomes protonated. This positive charge is crucial for complexing with negatively charged nucleic acids, such as siRNA and mRNA, to form LNPs. These nanoparticles protect the nucleic acid cargo from degradation and facilitate its delivery into target cells.[3][4]
The key features of this compound and similar cationic lipids in drug delivery include:
-
Nucleic Acid Encapsulation: The positively charged headgroup interacts electrostatically with the phosphate backbone of nucleic acids, enabling their encapsulation within the lipid core of a nanoparticle.[5]
-
Endosomal Escape: The pH-responsive nature of the amine group is hypothesized to aid in endosomal escape. In the acidic environment of the endosome, the protonated lipid can disrupt the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[6]
-
Biocompatibility and Biodegradability: Simple amino lipids are of interest for their potential for biocompatibility and eventual clearance from the body.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the benchmark ionizable lipidoid C12-200, which serves as a proxy for what might be expected when formulating nanoparticles with a C12-tailed amino lipid like this compound. These values provide a baseline for formulation development and characterization.
Table 1: Physicochemical Properties of C12-200-based Lipid Nanoparticles [7][8]
| Parameter | Typical Value Range | Method of Measurement |
| Particle Size (Hydrodynamic Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 80% | RiboGreen Assay |
| Apparent pKa | 6.0 - 7.0 | TNS Assay |
Table 2: Example Molar Ratios for LNP Formulations [4][9][10]
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) |
| C12-200 | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 |
| C12-200 | DOPE | Cholesterol | DMG-PEG2000 | 35 : 16 : 46.5 : 2.5 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Experimental Protocols
The following are detailed protocols for the formulation and characterization of lipid nanoparticles, adapted from methodologies used for C12-200 and other ionizable lipids. These protocols can be used as a starting point for working with this compound.
Protocol for LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases to form nanoparticles with controlled size and low polydispersity.[8][11]
Materials:
-
This compound or C12-200 (Ionizable Cationic Lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Absolute Ethanol (RNase-free)
-
Nucleic acid (siRNA or mRNA)
-
Citrate Buffer (50 mM, pH 4.0, RNase-free) or Acetate Buffer (50 mM, pH 4.0, RNase-free)[8]
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol.
-
Ensure all lipids are fully dissolved. Gentle warming (e.g., 37°C) may be necessary.[12]
-
-
Preparation of Ethanolic Lipid Mixture:
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for C12-200:DSPC:Cholesterol:PEG-lipid).[9]
-
Mix thoroughly by pipetting.
-
-
Preparation of Aqueous Nucleic Acid Solution:
-
Dilute the siRNA or mRNA cargo in the acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) to the desired concentration.[12]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to a suitable value (e.g., 15 mL/min).[8]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 12 hours to remove the ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol for LNP Characterization
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a Laser Doppler Velocimetry instrument.
-
Perform measurements in triplicate.
Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, measure the fluorescence of the intact LNPs.
-
In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid, then measure the total fluorescence.
-
The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100
Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound and similar lipids in drug delivery.
Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.
Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.
Conclusion
This compound represents a simple, synthetically accessible cationic lipid with potential applications in drug delivery. While direct research on this specific molecule is emerging, the extensive data available for the structurally related and well-established lipidoid, C12-200, provides a strong foundation for its investigation. The protocols and data presented in this application note offer researchers a comprehensive starting point for formulating and characterizing this compound-based lipid nanoparticles for the delivery of therapeutic nucleic acids. As with any novel excipient, formulation parameters should be systematically optimized to achieve the desired physicochemical properties and biological activity.
References
- 1. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C12-200|Ionizable Lipid for LNP [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Gene Transfection using 2-(Dodecylamino)ethanol-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene transfection is a fundamental technique in molecular biology, enabling the introduction of nucleic acids into cells to study gene function, protein expression, and for therapeutic applications such as gene therapy.[1] Non-viral methods of gene delivery are often preferred due to their safety profile and ease of use.[2] Among these, cationic lipid-based transfection, or lipofection, has emerged as a highly efficient and versatile method for delivering nucleic acids into a wide range of cell types.[3][4][5]
Cationic lipids, such as the synthetic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), spontaneously interact with negatively charged nucleic acids to form lipid-DNA complexes known as lipoplexes.[4][6] These lipoplexes facilitate the uptake of the genetic material into the cell. 2-(Dodecylamino)ethanol (DDAE) is a cationic lipid that possesses a primary amine for electrostatic interaction with nucleic acids and a hydroxyl group that can influence its formulation characteristics. Its dodecyl chain provides the necessary lipophilicity to interact with cell membranes. While specific commercial reagents based purely on DDAE are not widely documented in the provided search results, its structural motifs are representative of cationic lipids used in gene delivery.
This document provides a detailed protocol for the use of a hypothetical this compound (DDAE)-based transfection reagent. It includes methodologies for nanoparticle formulation, cell transfection, and assessment of transfection efficiency and cytotoxicity, along with illustrative data and mechanistic diagrams.
Mechanism of Action
The principle of DDAE-based lipofection involves the formation of cationic nanoparticles (lipoplexes) through the electrostatic interaction between the positively charged DDAE lipid and the negatively charged phosphate backbone of the nucleic acid. These lipoplexes are then introduced to the cells, where they are internalized, primarily through endocytosis.[4][5]
Once inside the endosome, the DDAE-based reagent is thought to facilitate the release of the nucleic acid into the cytoplasm. One proposed mechanism is the "proton sponge" effect, where the amine groups on the DDAE become protonated in the acidic environment of the endosome. This influx of protons and counter-ions leads to osmotic swelling and eventual rupture of the endosome, releasing the genetic cargo.[5] Another mechanism involves the interaction of the cationic lipid with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the nucleic acid.[4][5] The released plasmid DNA then travels to the nucleus for transcription and subsequent protein expression.
Figure 1. Proposed mechanism of gene transfection using a this compound (DDAE)-based reagent.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be necessary for specific cell types and plasmid DNA.
Materials
-
DDAE-based Transfection Reagent
-
Plasmid DNA (1 µg/µL in sterile, endotoxin-free water or TE buffer)
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO-K1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
6-well or 24-well tissue culture plates
-
Reporter gene assay system (e.g., Luciferase or GFP)
-
Cell viability assay kit (e.g., MTT or LDH)
Protocol for Transfection of Adherent Cells in a 6-Well Plate
Day 1: Cell Seeding
-
Approximately 18-24 hours before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Add 2 mL of complete culture medium to each well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Transfection
-
Complex Formation:
-
For each well to be transfected, prepare two sterile tubes.
-
Tube A (DNA): Dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium. Mix gently by pipetting.
-
Tube B (DDAE Reagent): Dilute 5-10 µL of the DDAE-based transfection reagent in 125 µL of serum-free medium. Mix gently. The optimal ratio of reagent to DNA should be determined empirically, typically ranging from 2:1 to 4:1 (µL of reagent : µg of DNA).
-
Add the contents of Tube A to Tube B and mix immediately by gentle vortexing or pipetting. Note: Do not reverse the order of addition.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of the DDAE-DNA complexes.
-
-
Transfection:
-
Gently add the 250 µL of the DDAE-DNA complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure an even distribution of the complexes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-72 hours. There is no need to change the medium.
-
Day 3-4: Assay for Gene Expression and Cytotoxicity
-
After the incubation period, assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
-
Evaluate cell viability using a standard cytotoxicity assay (e.g., MTT assay).
Figure 2. General workflow for gene transfection using a DDAE-based reagent.
Data Presentation
The efficiency of transfection and the associated cytotoxicity are critical parameters for any transfection reagent. The optimal conditions will provide high levels of gene expression with minimal impact on cell viability. Below are illustrative data for the transfection of a luciferase reporter plasmid into HEK293 cells using a hypothetical DDAE-based reagent.
Table 1: Illustrative Transfection Efficiency and Cytotoxicity of DDAE-Based Reagent in HEK293 Cells
| DDAE Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (Relative Light Units, RLU) | Cell Viability (%) |
| 1:1 | 1.5 x 10⁵ | 95 ± 4% |
| 2:1 | 8.2 x 10⁶ | 92 ± 5% |
| 3:1 | 1.5 x 10⁷ | 88 ± 6% |
| 4:1 | 1.2 x 10⁷ | 81 ± 7% |
| Lipofectamine® 2000 (Control) | 1.8 x 10⁷ | 85 ± 5% |
| Untreated Cells (Control) | 1.2 x 10³ | 100% |
Data are presented as mean ± standard deviation from three independent experiments. Transfection efficiency was measured 48 hours post-transfection using a luciferase assay. Cell viability was assessed using an MTT assay.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Transfection Efficiency | Suboptimal reagent to DNA ratio. | Optimize the ratio of DDAE reagent to DNA. |
| Low cell confluency. | Ensure cells are 70-90% confluent at the time of transfection. | |
| Poor quality of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA. | |
| High Cytotoxicity | Too much transfection reagent. | Decrease the amount of DDAE reagent and the reagent:DNA ratio. |
| Cells are not healthy. | Use cells that are in the log phase of growth and have been passaged regularly. | |
| Extended incubation with complexes. | If toxicity is high, consider changing the medium 4-6 hours after transfection. |
Conclusion
This compound-based reagents represent a promising class of cationic lipids for non-viral gene delivery. The protocol outlined in this application note provides a framework for researchers to effectively transfect a variety of cell lines. By optimizing key parameters such as the reagent-to-DNA ratio and cell confluency, high transfection efficiencies can be achieved with minimal cytotoxicity. The straightforward nature of this lipofection protocol makes it amenable to a wide range of research applications, from basic science to drug discovery and development.
References
- 1. Production and clinical development of nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. | Semantic Scholar [semanticscholar.org]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Functionalization of Materials with 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dodecylamino)ethanol (DDAE) is an amphiphilic molecule featuring a hydrophilic amino-ethanol headgroup and a hydrophobic 12-carbon dodecyl tail. This structure imparts surfactant properties to DDAE, making it a versatile candidate for the surface functionalization of a variety of materials. Its potential applications span from the stabilization of nanoparticles to the modification of drug delivery systems, such as liposomes, and the creation of biocompatible coatings on medical devices. The primary amine and hydroxyl functionalities allow for further chemical modifications, opening avenues for the covalent attachment of targeting ligands, drugs, or polymers.
These application notes provide generalized protocols for the surface functionalization of silica nanoparticles and liposomes with DDAE. Due to a lack of specific published protocols for DDAE, the following methodologies are based on standard laboratory procedures for similar amine-containing molecules. Researchers should consider these as starting points and optimize the conditions for their specific applications.
Key Applications
-
Nanoparticle Stabilization: The amphiphilic nature of DDAE allows it to act as a capping agent during nanoparticle synthesis, preventing aggregation and controlling particle size.
-
Drug Delivery: DDAE can be incorporated into liposomal formulations to modify their surface properties, potentially enhancing drug encapsulation and cellular uptake.
-
Biomaterial Coatings: The functional groups of DDAE can be used to anchor it to the surface of medical devices, creating a biocompatible layer that can be further modified.
Experimental Protocols
Protocol 1: Surface Functionalization of Silica Nanoparticles with this compound
This protocol describes a method to functionalize the surface of silica nanoparticles with DDAE through a condensation reaction between the hydroxyl groups on the silica surface and the hydroxyl group of DDAE.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound (DDAE)
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Centrifuge
-
Sonication bath
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse silica nanoparticles in deionized water (e.g., 10 mg/mL).
-
Treat the suspension with an acid (e.g., 1 M HCl) for 1 hour at room temperature to protonate the surface silanol groups.
-
Wash the nanoparticles with deionized water via centrifugation (e.g., 10,000 x g for 15 minutes) until the pH of the supernatant is neutral.
-
Dry the activated silica nanoparticles under vacuum at 80°C overnight.
-
-
Functionalization Reaction:
-
In a round-bottom flask, disperse the dried, activated silica nanoparticles in anhydrous toluene (e.g., 5 mg/mL) under a nitrogen atmosphere.
-
Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.
-
Add this compound to the suspension. The molar ratio of DDAE to the estimated surface silanol groups should be optimized (a starting point could be a 10-fold molar excess of DDAE).
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the nanoparticles sequentially with toluene and ethanol (3 times each) to remove unreacted DDAE. Each wash should involve resuspension followed by centrifugation.
-
Dry the final DDAE-functionalized silica nanoparticles (DDAE-SiNPs) under vacuum.
-
Characterization:
The successful functionalization can be confirmed by various techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the dodecyl chain and amine groups on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of DDAE grafted onto the silica surface.
-
Zeta Potential Measurement: To determine the change in surface charge after functionalization.
-
Transmission Electron Microscopy (TEM): To observe any changes in nanoparticle morphology and dispersion.
Protocol 2: Incorporation of this compound into Liposomes
This protocol outlines the preparation of liposomes incorporating DDAE using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound (DDAE)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Bath sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and DDAE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of phospholipid:cholesterol:DDAE should be optimized based on the desired formulation (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipid to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS will determine the final lipid concentration.
-
The hydration process will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unincorporated DDAE and other small molecules by dialysis or size exclusion chromatography.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the liposomes.
-
Zeta Potential Measurement: To assess the surface charge of the liposomes, which will be influenced by the incorporated DDAE.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of DDAE incorporated into the liposomes.
Data Presentation
The following tables are templates for organizing quantitative data from the characterization of DDAE-functionalized materials.
Table 1: Characterization of DDAE-Functionalized Silica Nanoparticles
| Sample ID | DDAE:SiNP Ratio (w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | DDAE Grafting Density (molecules/nm²) |
| SiNP-Control | 0 | N/A | |||
| DDAE-SiNP-1 | 1:10 | ||||
| DDAE-SiNP-2 | 1:5 | ||||
| DDAE-SiNP-3 | 1:2 |
Table 2: Characterization of Liposomes Incorporating DDAE
| Formulation ID | DDAE Molar % | Mean Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | DDAE Incorporation Efficiency (%) |
| Lipo-Control | 0 | N/A | |||
| DDAE-Lipo-1 | 1 | ||||
| DDAE-Lipo-2 | 5 | ||||
| DDAE-Lipo-3 | 10 |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for silica nanoparticle functionalization.
Caption: Workflow for liposome preparation with DDAE.
Caption: Logical relationship of DDAE functionalization.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Formulation and Characterization of Microemulsions Utilizing 2-(Dodecylamino)ethanol
Abstract: This document provides a comprehensive guide to the formulation and characterization of microemulsions, with a specific focus on the potential application of this compound as a surfactant or co-surfactant. While specific formulation data for this compound is not extensively available in published literature, this guide presents generalized protocols and theoretical considerations based on established principles of microemulsion science. These protocols can be adapted by researchers to explore the utility of this compound in developing novel drug delivery systems.
Introduction to Microemulsions
Microemulsions are clear, thermodynamically stable, and isotropic mixtures of an oil phase, an aqueous phase, and an amphiphilic component.[1] The amphiphile, which consists of a surfactant and often a co-surfactant, forms an interfacial film that stabilizes the dispersed droplets, which typically range from 10 to 100 nm in diameter.[2] Due to their unique properties—such as high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, thermodynamic stability, and potential to enhance drug absorption—microemulsions are highly promising vehicles for drug delivery across oral, topical, and parenteral routes.[2][3]
1.1 The Role of this compound
This compound (CAS No: 16613-87-9) is an amphiphilic molecule possessing a hydrophobic 12-carbon (dodecyl) tail and a hydrophilic amino-ethanol head group.[4][5] This structure suggests its potential utility as either a primary surfactant or a co-surfactant in microemulsion systems.[5] As a surfactant, it would act to reduce the interfacial tension between the oil and water phases.[6] As a co-surfactant, typically a short-chain alcohol or amine, it could increase the flexibility of the interfacial film, allowing for the formation of a stable microemulsion over a wider range of compositions.[7] Ethanolamine, a related compound, has been shown to act as an effective hydrotrope in forming surfactant-free microemulsions.[8]
Materials and Equipment
2.1 Materials
-
Oil Phase: Isopropyl myristate (IPM), oleic acid, ethyl oleate, medium-chain triglycerides (e.g., Capryol™). The selection depends on the drug's solubility and desired application.[7][9]
-
Aqueous Phase: Deionized or double-distilled water, phosphate-buffered saline (PBS) as required for pH control.
-
Surfactant: this compound, Tween® 80, Tween® 20, Labrasol®, Cremophor® EL.[7]
-
Co-surfactant: this compound, ethanol, propylene glycol (PG), Transcutol® P.[7][9]
-
Active Pharmaceutical Ingredient (API).
2.2 Equipment
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Thermostatic water bath
-
Dynamic Light Scattering (DLS) instrument (for particle size and polydispersity index)
-
Zeta potential analyzer
-
Conductivity meter
-
Viscometer (e.g., Brookfield viscometer)
-
pH meter
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Franz diffusion cells for in-vitro release studies
Experimental Protocols
3.1 Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
The construction of a pseudo-ternary phase diagram is essential to identify the concentration ranges of components that result in a stable microemulsion. This is typically achieved using the water titration method at a fixed surfactant-to-co-surfactant (S/CoS) ratio.
Methodology:
-
Prepare mixtures of the chosen surfactant and co-surfactant (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, prepare a series of mixtures with the oil phase at different weight ratios, ranging from 9:1 to 1:9 (S/CoS mix:Oil).
-
Place these mixtures in sealed glass tubes and maintain them at a constant temperature (e.g., 25°C or 37°C) using a thermostatic bath.[10]
-
Titrate each mixture dropwise with the aqueous phase, vortexing vigorously for 1-2 minutes after each addition to ensure thorough mixing and equilibration.[10]
-
After each titration step, visually inspect the sample for clarity and transparency. The transition from a clear, single-phase liquid to a turbid or milky emulsion indicates the boundary of the microemulsion region.
-
Record the mass of each component (oil, S/CoS mix, and water) at these boundary points.
-
Plot the results on a triangular phase diagram with the three vertices representing 100% of the aqueous phase, 100% of the oil phase, and 100% of the S/CoS mix. The area within the plotted boundary represents the stable, single-phase microemulsion region.[9]
3.2 Protocol 2: Preparation of Microemulsion Formulations
-
Select component ratios that fall within the stable microemulsion region identified in the phase diagram.
-
If incorporating an API, first dissolve it in the appropriate phase (oil or water) based on its solubility.
-
Accurately weigh the oil phase (containing the API, if lipophilic) and the S/CoS mix into a glass vial.
-
Mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
Add the aqueous phase dropwise to the oil-surfactant mixture while continuously stirring with a magnetic stirrer.
-
Continue stirring until a clear, transparent, and homogenous microemulsion forms spontaneously.
3.3 Protocol 3: Physicochemical Characterization
3.3.1 Droplet Size and Polydispersity Index (PDI):
-
Dilute the microemulsion sample with deionized water to an appropriate concentration.
-
Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS) at a fixed angle (e.g., 90°) and temperature (e.g., 25°C). A PDI value below 0.3 generally indicates a narrow and homogenous size distribution.[9]
3.3.2 Zeta Potential:
-
Dilute the microemulsion as described for DLS analysis.
-
Measure the zeta potential using an electrophoretic light scattering instrument. A zeta potential value of ±30 mV or greater is typically indicative of good physical stability due to electrostatic repulsion between droplets.
3.3.3 Electrical Conductivity:
-
Measure the electrical conductivity of the undiluted microemulsion using a calibrated conductivity meter.
-
This measurement helps determine the microemulsion type:
-
w/o (water-in-oil): Low conductivity (< 10 µS/cm), as oil is the continuous phase.
-
o/w (oil-in-water): High conductivity, as water is the continuous phase.
-
Bicontinuous: Intermediate and often increasing conductivity upon water addition.[10]
-
3.3.4 Viscosity and pH:
-
Measure the viscosity of the undiluted microemulsion using a viscometer at a controlled temperature.
-
Measure the pH of the formulation using a calibrated pH meter. For topical applications, a pH compatible with the skin (around 5.5) is desirable.
3.4 Protocol 4: Thermodynamic Stability Studies
To ensure the robustness of the formulation, subject the microemulsions to various stress tests:
-
Heating-Cooling Cycles: Store the samples at 4°C for 48 hours, followed by 45°C for 48 hours. Repeat this for at least three cycles and observe for any signs of phase separation, precipitation, or cloudiness.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 5,000 rpm) for 30 minutes and check for any phase separation.
-
Freeze-Thaw Cycles: Subject the samples to three cycles of freezing (-20°C for 48 hours) and thawing (room temperature). The formulation should remain clear and stable.
Data Presentation: Illustrative Formulation Data
The following tables are templates for summarizing experimental data. Researchers should populate them with their own results obtained from exploring formulations with this compound.
Table 1: Example Compositions of Microemulsion Formulations.
| Formulation Code | Oil Phase (IPM) (% w/w) | S/CoS Mix (2:1) (% w/w) | Aqueous Phase (% w/w) |
|---|---|---|---|
| ME-1 | 10 | 30 | 60 |
| ME-2 | 15 | 40 | 45 |
| ME-3 | 20 | 50 | 30 |
Note: S/CoS mix could be [this compound + Ethanol] or [Tween 80 + this compound].
Table 2: Physicochemical Characterization of Formulations.
| Formulation Code | Droplet Size (nm) | PDI | Zeta Potential (mV) | Conductivity (µS/cm) | Viscosity (cP) | pH |
|---|---|---|---|---|---|---|
| ME-1 | 25.4 ± 1.2 | 0.15 ± 0.02 | -35.1 ± 2.5 | 150.3 ± 5.1 | 45.2 ± 1.8 | 6.5 ± 0.1 |
| ME-2 | 48.9 ± 2.1 | 0.21 ± 0.03 | -31.8 ± 1.9 | 95.7 ± 4.3 | 68.5 ± 2.2 | 6.4 ± 0.2 |
| ME-3 | 82.1 ± 3.5 | 0.28 ± 0.04 | -28.5 ± 2.1 | 40.1 ± 3.6 | 95.3 ± 3.1 | 6.6 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). These values are illustrative and not specific to this compound formulations.
Visualizations: Workflows and Relationships
Caption: Experimental workflow for microemulsion formulation and evaluation.
Caption: Logical relationship of components in a microemulsion system.
References
- 1. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 3. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Formation of Ethanolamine-Mediated Surfactant-Free Microemulsions Using Hydrophobic Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Quantification of 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(Dodecylamino)ethanol, a secondary amine and amino alcohol used in various industrial and pharmaceutical applications. Given the compound's chemical nature—possessing a long hydrophobic alkyl chain and a polar amino alcohol head group—chromatographic techniques are the most suitable for its quantification. This guide will focus on High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical methods.
Overview of Analytical Approaches
The quantification of this compound presents challenges due to its lack of a strong chromophore for UV detection and its potential for peak tailing in gas chromatography due to its polar nature. To overcome these, the following strategies are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying this compound, particularly when coupled with a derivatization step. Pre-column derivatization introduces a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV or fluorescence detectors.[1][2] This approach improves sensitivity and allows for accurate quantification in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the quantification and identification of this compound and its potential impurities.[3][4] The use of a mass spectrometer as a detector provides high selectivity and sensitivity. To address the challenge of analyzing a polar amine, the use of a deactivated GC column is crucial to prevent peak tailing and ensure good chromatographic performance.[5]
The following sections provide detailed protocols and expected performance data for these methods.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of long-chain amines and amino alcohols using HPLC and GC-MS, which can be expected to be achievable for this compound with proper method development and validation.
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Recovery | 90 - 110% | 85 - 115% |
| Precision (RSD) | < 5% | < 10% |
Note: These values are estimates based on the analysis of similar long-chain amines and amino alcohols and may vary depending on the specific matrix, instrumentation, and derivatization agent used.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This protocol describes a general method for the quantification of this compound using HPLC with UV or fluorescence detection after derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with the secondary amine group of this compound to form a highly fluorescent derivative.[1]
3.1.1. Materials and Reagents
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol (HPLC grade)
-
Sample matrix (e.g., drug formulation placebo)
3.1.2. Equipment
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume of the sample with methanol to an expected concentration within the calibration range.
-
For solid samples, accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute as necessary.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a vial, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M hydrochloric acid to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.
-
3.1.4. HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection:
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm.
-
UV: 265 nm.
-
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of this compound using GC-MS. This method is particularly useful for identifying and quantifying the analyte in complex mixtures and for detecting potential impurities.
3.2.1. Materials and Reagents
-
This compound standard
-
Methanol (GC grade) or another suitable solvent
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time)
-
Helium (carrier gas)
3.2.2. Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A deactivated capillary column suitable for amine analysis (e.g., a low-polarity phase with base deactivation)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.2 to 20 µg/mL. Add the internal standard to each working standard at a constant concentration.
-
Sample Preparation:
-
Dilute an accurately measured amount of the sample with methanol to an expected concentration within the calibration range.
-
Add the same constant concentration of the internal standard to each sample.
-
3.2.4. GC-MS Conditions
-
Column: Deactivated low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z related to the molecular ion and specific fragments) and the internal standard.
3.2.5. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples by calculating the peak area ratio and using the calibration curve.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: HPLC with pre-column derivatization workflow.
Caption: GC-MS analytical workflow.
References
Application Notes and Protocols: pH-Responsive Behavior of 2-(Dodecylamino)ethanol in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pH-responsive behavior of 2-(Dodecylamino)ethanol, a cationic surfactant with significant potential in various scientific and industrial applications, particularly in drug delivery and formulation science. The protocols outlined below offer detailed methodologies for characterizing the pH-dependent properties of this and similar amino-containing amphiphiles.
Introduction to this compound
This compound is an amphiphilic molecule consisting of a long hydrophobic dodecyl chain and a hydrophilic headgroup containing a secondary amine and a hydroxyl group.[1] The presence of the titratable amino group makes its properties highly dependent on the pH of the surrounding medium. At low pH, the amine group is protonated, rendering the molecule cationic and increasing its water solubility.[1] As the pH increases, the amine group deprotonates, leading to a decrease in charge and an increase in hydrophobicity. This pH-triggered change in its physicochemical properties governs its self-assembly into structures like micelles and vesicles, making it a "smart" surfactant for various applications.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 16613-87-9 | |
| Molecular Formula | C14H31NO | |
| Molecular Weight | 229.4 g/mol |
pH-Responsive Self-Assembly and Applications
The transition between the protonated (hydrophilic) and deprotonated (hydrophobic) states of this compound with changes in pH is the cornerstone of its functionality. This behavior allows for the controlled formation and dissociation of self-assembled structures.
-
Drug Delivery: The pH-responsive nature of this compound makes it a promising candidate for targeted drug delivery systems. For instance, nanoparticles or liposomes formulated with this surfactant can be designed to be stable in the bloodstream (neutral pH) and release their drug payload in the acidic microenvironment of tumors or within the endosomes of cells.
-
Emulsion Stabilization: It can be used to create pH-responsive emulsions that are stable at one pH and break at another, which is useful in applications like oil recovery and polymerization reactions.
-
Nanoparticle Synthesis: As a surfactant, it can stabilize nanoparticles during their synthesis, with the potential to control their size and aggregation state through pH adjustments.[1]
Quantitative Data on pH-Responsive Behavior
To illustrate the expected pH-responsive behavior, the table below presents data for a structurally similar compound, dodecylamine (DDA), a primary amine with the same C12 hydrophobic tail. This data demonstrates how the aggregation behavior of such molecules is influenced by pH.
Table 1: Illustrative pH-Dependent Aggregation Behavior of Dodecylamine (DDA) (Structural Analog)
| pH | Predominant Species | Aggregation State | Observations |
| 3 | DDA Cations (DDAH+) | Hemi-micelles | Surfactant cations aggregate near surfaces. |
| 10 | DDA Cations and Neutral Molecules | Compact monolayer | Strong adsorption and formation of a dense hydrophobic layer. |
| 12 | Neutral DDA Molecules | Irregular aggregates | Neutral molecules co-adsorb with a few charged molecules. |
Note: This data is for dodecylamine and serves as an example. Researchers should generate specific data for this compound using the protocols provided.
Experimental Protocols
Protocol for Determining pH-Dependent Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and is expected to change with the protonation state of this compound. The following protocol describes the determination of CMC at various pH values using surface tensiometry.
Materials:
-
This compound
-
Deionized water
-
HCl and NaOH solutions (0.1 M) for pH adjustment
-
pH meter
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Glassware
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
pH-Adjusted Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 4, 6, 8, 10).
-
Serial Dilutions: For each pH value, prepare a series of dilutions of the this compound stock solution using the corresponding pH-adjusted buffer.
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution.
-
Ensure the system reaches equilibrium before recording the surface tension.
-
-
Data Analysis:
-
Plot surface tension as a function of the logarithm of the surfactant concentration for each pH.
-
The CMC is the concentration at which a sharp break in the curve is observed. The value is determined from the intersection of the two linear portions of the plot.
-
Protocol for Measuring Hydrodynamic Radius using Dynamic Light Scattering (DLS)
DLS is used to determine the size of particles (micelles or vesicles) in solution. This protocol outlines the steps to measure the hydrodynamic radius of this compound aggregates at different pH values.
Materials:
-
This compound solutions at various pH values (prepared as in 4.1)
-
DLS instrument
-
Cuvettes (disposable or quartz)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a concentration above the CMC for each desired pH.
-
Filter each solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the experimental parameters, including temperature, solvent viscosity, and refractive index for each pH.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function and calculate the size distribution.
-
Record the average hydrodynamic radius (Rh) and the polydispersity index (PDI) for each pH.
-
Protocol for pH-Metric Titration to Determine pKa
The pKa value is crucial for understanding the pH range over which this compound will be protonated or deprotonated.
Materials:
-
This compound solution of known concentration
-
Standardized HCl solution (e.g., 0.1 M)
-
Standardized NaOH solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in deionized water.
-
Initially, add a known excess of standardized HCl to fully protonate the amino group.
-
-
Titration:
-
Immerse the pH electrode in the solution and place it on a stir plate.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
References
Application Notes and Protocols: 2-(Dodecylamino)ethanol in Industrial Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Dodecylamino)ethanol as a multifunctional additive in the formulation of industrial lubricants. This document outlines its primary functions, mechanisms of action, and detailed protocols for evaluating its performance as a corrosion inhibitor and friction modifier.
Introduction
This compound, with the chemical formula C₁₄H₃₁NO, is a long-chain amino alcohol that exhibits surface-active properties. Its molecular structure, featuring a hydrophilic amino-ethanol head group and a long hydrophobic dodecyl (C12) tail, makes it a versatile additive for lubricant formulations. The primary applications of this compound in industrial lubricants are as a corrosion inhibitor and a friction modifier, contributing to the longevity and efficiency of machinery.
Mechanism of Action
The efficacy of this compound as a lubricant additive stems from its ability to form a protective, adsorbed film on metal surfaces.
-
Corrosion Inhibition: The polar amino-ethanol head group of the molecule possesses a strong affinity for metal surfaces. This interaction leads to the formation of a dense, monomolecular layer that acts as a physical barrier, isolating the metal from corrosive agents such as water and oxygen. The long dodecyl chain enhances this protective layer by creating a hydrophobic barrier, further repelling water from the metal surface.
-
Friction Modification: In boundary lubrication regimes, where metal-to-metal contact is likely, the adsorbed film of this compound serves to reduce friction and wear. The long, flexible dodecyl chains of the adsorbed molecules can slide past each other, reducing the shear forces between moving surfaces and minimizing asperity contact.
Signaling Pathway and Experimental Workflow
The logical progression for evaluating this compound as a lubricant additive involves a series of steps from formulation to performance testing. The following diagrams illustrate the conceptual signaling pathway of its function and a typical experimental workflow.
Caption: Conceptual pathway of this compound's function.
Caption: Experimental workflow for performance evaluation.
Quantitative Data Presentation
While specific performance data for this compound is not extensively available in public literature, the following tables present hypothetical yet realistic data based on the expected performance of a long-chain amino alcohol in standard lubricant tests. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Corrosion Inhibition Performance (ASTM D665-B)
| Formulation | Concentration of this compound (wt%) | Test Duration (hours) | Rust Rating |
| Base Oil | 0 | 24 | Fail (Heavy Rusting) |
| Formulation A | 0.5 | 24 | Pass (No Rust) |
| Formulation B | 1.0 | 24 | Pass (No Rust) |
| Formulation C | 2.0 | 24 | Pass (No Rust) |
Table 2: Tribological Performance - Wear Prevention (ASTM D4172)
| Formulation | Concentration of this compound (wt%) | Load (kgf) | Temperature (°C) | Speed (rpm) | Wear Scar Diameter (mm) |
| Base Oil | 0 | 40 | 75 | 1200 | 0.85 |
| Formulation A | 0.5 | 40 | 75 | 1200 | 0.65 |
| Formulation B | 1.0 | 40 | 75 | 1200 | 0.50 |
| Formulation C | 2.0 | 40 | 75 | 1200 | 0.45 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Protocol for Corrosion Inhibition Testing (Based on ASTM D665-B)
Objective: To evaluate the ability of a lubricant formulated with this compound to prevent the rusting of ferrous parts in the presence of synthetic seawater.
Materials:
-
Base lubricant
-
This compound
-
ASTM D665 test apparatus (beaker, stirrer, test specimen holder)
-
Polished steel test specimen (as specified in ASTM D665)
-
Synthetic seawater (prepared as per ASTM D665)
-
Heating bath with temperature control
Procedure:
-
Prepare the lubricant formulations by dissolving the desired concentration of this compound in the base oil.
-
Clean the steel test specimen according to the procedure outlined in ASTM D665.
-
Place 300 mL of the test lubricant into the beaker.
-
Add 30 mL of synthetic seawater to the beaker.
-
Assemble the apparatus with the cleaned steel specimen immersed in the oil-water mixture.
-
Place the beaker in the heating bath and maintain the temperature at 60°C.
-
Stir the mixture at a constant speed of 1000 rpm for 24 hours.
-
After the test period, remove the steel specimen, rinse with a suitable solvent, and visually inspect for any signs of rust.
-
Record the result as "Pass" if there is no rust on the specimen or "Fail" if any rust is observed.
Protocol for Tribological Performance Testing (Based on ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricant formulated with this compound using a four-ball wear tester.
Materials:
-
Base lubricant
-
This compound
-
Four-ball wear test apparatus
-
Steel balls (as specified in ASTM D4172)
-
Solvents for cleaning (e.g., heptane, acetone)
-
Microscope for measuring wear scar diameter
Procedure:
-
Prepare the lubricant formulations by dissolving the desired concentration of this compound in the base oil.
-
Thoroughly clean the four steel balls and the test cup with solvents and allow them to dry.
-
Place three of the cleaned balls in the test cup and secure them.
-
Pour the test lubricant into the cup until the balls are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup into the machine and apply the desired load (e.g., 40 kgf).
-
Heat the lubricant to the test temperature (e.g., 75°C).
-
Start the machine and run at the specified speed (e.g., 1200 rpm) for the designated time (e.g., 60 minutes).
-
After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.
-
Calculate and record the average wear scar diameter.
Conclusion
This compound demonstrates significant potential as a multifunctional additive for industrial lubricants. Its inherent chemical structure allows it to function effectively as both a corrosion inhibitor and a friction modifier. The experimental protocols provided herein offer a standardized approach to quantify its performance benefits in various lubricant formulations. Researchers and formulation scientists are encouraged to utilize these methodologies to further explore the application of this compound in developing high-performance industrial lubricants.
Application Notes and Protocols for Corrosion Inhibition Studies with 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 2-(Dodecylamino)ethanol as a corrosion inhibitor, particularly for mild steel in acidic environments. The methodologies outlined are standard electrochemical and surface analysis techniques designed to elucidate the inhibitor's mechanism and quantify its performance.
Introduction
This compound is an organic compound featuring a long hydrophobic dodecyl chain and a hydrophilic amino-alcohol head group. This amphiphilic nature makes it a promising candidate for a corrosion inhibitor. The nitrogen and oxygen heteroatoms in the hydrophilic head can act as adsorption centers on a metal surface, while the long dodecyl tail can form a protective hydrophobic barrier, repelling corrosive species from the metal. This document outlines the standard procedures to quantify the inhibition efficiency and understand the adsorption behavior of this compound on metal surfaces.
Mechanism of Action
This compound is expected to function as a mixed-type corrosion inhibitor. The molecule adsorbs onto the metal surface, forming a protective film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The primary mechanism involves the sharing of lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of iron atoms on the steel surface. This is complemented by the physical barrier provided by the long alkyl chain. The adsorption process is believed to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.
Data Presentation
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 2813 | 16.3374 | 0 |
| 5 | 1471 | 7.4806 | 47.7 |
| 10 | 1043 | 4.1347 | 62.9 |
| 15 | 593 | 2.1984 | 78.9 |
Data adapted from a study on 2-dimethylaminoethanol on stainless steel in HCl solution for illustrative purposes[1].
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 1000 | 70 | 120 | 0 |
| 5 | -435 | 450 | 65 | 115 | 55.0 |
| 10 | -420 | 250 | 60 | 110 | 75.0 |
| 15 | -410 | 120 | 55 | 105 | 88.0 |
Hypothetical data based on typical performance of amino alcohol inhibitors.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | 0 |
| 5 | 250 | 100 | 80.0 |
| 10 | 500 | 50 | 90.0 |
| 15 | 1000 | 25 | 95.0 |
Hypothetical data based on typical performance of amino alcohol inhibitors.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate corrosion inhibitors.
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor by measuring the change in mass over time.
Materials:
-
Mild steel coupons of known dimensions and surface area.
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
-
Analytical balance (±0.1 mg precision).
-
Polishing papers of various grits (e.g., 240, 400, 600, 800, 1200).
-
Acetone, distilled water.
-
Glass beakers and hooks.
Procedure:
-
Mechanically polish the mild steel coupons with successively finer grades of polishing paper until a mirror-like surface is achieved.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and then dry them thoroughly.
-
Accurately weigh each coupon using an analytical balance and record the initial weight.
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse each coupon in a separate beaker containing the test solution, ensuring it is fully submerged.
-
After a predetermined immersion period (e.g., 24 hours), carefully remove the coupons from the solutions.
-
Gently clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Reweigh the coupons and record the final weight.
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the following equations:
-
Weight Loss (ΔW) = Initial Weight - Final Weight
-
Corrosion Rate (CR) (mm/year) = (87600 * ΔW) / (A * D * T)
-
Where: A is the surface area of the coupon (cm²), D is the density of the metal (g/cm³), and T is the immersion time (hours).
-
-
Inhibition Efficiency (IE %) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density (Icorr).
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire).
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (with and without inhibitor).
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.
-
Calculate the inhibition efficiency using the following equation:
-
Inhibition Efficiency (IE %) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
-
Where: Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by analyzing the impedance of the metal-solution interface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode corrosion cell (as described for potentiodynamic polarization).
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
Procedure:
-
Set up the three-electrode cell as described in the potentiodynamic polarization protocol.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the following equation:
-
Inhibition Efficiency (IE %) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Where: Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
-
Surface Analysis (Scanning Electron Microscopy - SEM)
Objective: To visually inspect the surface morphology of the metal after exposure to the corrosive environment with and without the inhibitor.
Materials:
-
Mild steel coupons.
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
-
Scanning Electron Microscope (SEM).
Procedure:
-
Immerse prepared mild steel coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, remove the coupons, rinse gently with distilled water, and dry them.
-
Mount the coupons on stubs for SEM analysis.
-
Acquire high-resolution images of the coupon surfaces.
-
Compare the surface morphology of the coupon exposed to the blank solution (which should show significant corrosion damage) with the surface of the coupon exposed to the inhibitor-containing solution (which should appear smoother and more protected).
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.
References
Troubleshooting & Optimization
Technical Support Center: 2-(Dodecylamino)ethanol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to help improve the yield and purity of 2-(Dodecylamino)ethanol synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low Overall Yield
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I fix this?
Answer: A low yield can stem from several factors related to reaction conditions and reactant integrity. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Incorrect Stoichiometry | Optimize the molar ratio of reactants. | The stoichiometry is crucial. An excess of ethylene oxide can lead to the formation of polyethoxylated byproducts, while an excess of dodecylamine will remain as an impurity. Start with a controlled molar ratio of dodecylamine to ethylene oxide to maximize the yield of the desired mono-ethoxylated product.[1] |
| Suboptimal Temperature | Adjust the reaction temperature. | The reaction is exothermic. While higher temperatures increase the reaction rate, they can also promote side reactions.[1] It is critical to implement effective temperature control to find a balance that maximizes the reaction kinetics while minimizing the formation of byproducts.[1] |
| Inadequate Pressure | Ensure the reaction is conducted under sufficient pressure. | When using ethylene oxide, which is a gas at room temperature, elevated pressure is necessary to increase its solubility in the reaction mixture, ensuring it is available to react with the dodecylamine.[1] |
| Impure Reactants | Use high-purity starting materials. | The purity of dodecylamine is important. Impurities can interfere with the reaction or introduce contaminants that are difficult to separate later. Dodecylamine can appear as a white solid or a yellow liquid with an ammonia-like odor.[2][3] |
| Insufficient Reaction Time | Monitor the reaction progress and ensure it has gone to completion. | The reaction may require more time than allotted. Use techniques like TLC or GC to monitor the disappearance of the limiting reactant before quenching the reaction. |
Troubleshooting Workflow: Low Yield
The following diagram illustrates a logical workflow for diagnosing the cause of low product yield.
Caption: A workflow for troubleshooting low yield issues.
Problem: Product Contamination
Question: My final product contains significant impurities. How can I identify and minimize them?
Answer: Impurities often arise from side reactions or unreacted starting materials. The most common byproduct is the polyethoxylated amine.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Polyethoxylation | Carefully control the stoichiometry. | An excess of ethylene oxide can lead to the product, this compound, reacting again to form polyethoxylated byproducts.[1] Maintaining a strict molar ratio is the most effective way to prevent this. |
| Unreacted Dodecylamine | Increase reaction time or slightly adjust stoichiometry. | If dodecylamine is the excess reagent, it will remain after the reaction. Ensure the reaction goes to completion. If the issue persists, consider minor adjustments to the molar ratio. |
| Thermal Degradation | Use vacuum distillation for purification. | This compound has a high boiling point. Attempting to distill it at atmospheric pressure can lead to thermal degradation. Fractional distillation under reduced pressure lowers the boiling point, preventing degradation and effectively separating it from impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound? The most prevalent industrial method is the reaction of dodecylamine with ethylene oxide.[1] This reaction is typically performed under elevated temperature and pressure.[1]
Q2: Does this reaction require a catalyst? The reaction between dodecylamine and ethylene oxide can proceed without a catalyst because of the amine's inherent nucleophilicity.[1] The reaction is also considered autocatalytic, as the hydroxyl group on the product can help activate the ethylene oxide ring for further reaction.[1]
Q3: What are the primary side reactions to be aware of? The main side reaction is the further ethoxylation of the this compound product.[1] The hydroxyl group of the product can react with another molecule of ethylene oxide, leading to oligomeric or polymeric byproducts. This is why controlling the molar ratio of the reactants is essential.[1]
Q4: What is the best method for purifying the final product? On an industrial scale, fractional distillation under reduced pressure is the preferred method.[1] This technique leverages the compound's high boiling point to separate it from more volatile impurities while the reduced pressure prevents thermal degradation, enabling purities greater than 99% to be achieved.[1] For lab-scale synthesis, column chromatography may also be a viable option.
Experimental Protocols
General Protocol for the Synthesis of this compound via Ethoxylation
Disclaimer: This protocol is a generalized representation. All experiments involving ethylene oxide must be conducted in a specialized high-pressure reactor by trained personnel due to its toxicity and explosive potential.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature probe, pressure gauge, and inlet/outlet valves is charged with high-purity dodecylamine.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Heating: The dodecylamine is heated to the desired reaction temperature (e.g., 100-150°C) with constant stirring.
-
Reactant Addition: A pre-determined molar equivalent of liquid ethylene oxide is carefully introduced into the reactor from a pressurized cylinder. The pressure of the reactor will increase upon addition.
-
Reaction: The reaction mixture is maintained at the target temperature and pressure with vigorous stirring. The progress is monitored by observing the drop in pressure as the ethylene oxide is consumed.
-
Cooling and Venting: Once the reaction is complete (indicated by a stable pressure), the reactor is cooled to room temperature. Any unreacted ethylene oxide is safely vented.
-
Workup: The crude product is collected from the reactor.
-
Purification: The crude this compound is purified by fractional distillation under high vacuum to yield the final product.
Reaction Pathway Visualization
The primary reaction and a common side reaction are illustrated below.
Caption: Synthesis pathway and common side reaction.
References
Technical Support Center: Optimization of 2-(Dodecylamino)ethanol Concentration for Emulsification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of 2-(Dodecylamino)ethanol as an emulsifier in your experimental formulations. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize its concentration for stable and effective emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
A1: this compound is an amphiphilic organic compound, meaning it possesses both a water-loving (hydrophilic) head group (the amino-ethanol portion) and an oil-loving (lipophilic) tail (the dodecyl hydrocarbon chain). This dual nature allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. Its structure is similar to other well-known non-ionic and cationic surfactants used in pharmaceutical and cosmetic formulations.
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and why is it important?
Q3: What is the Critical Micelle Concentration (CMC) of this compound?
A3: The specific CMC of this compound is not well-documented in readily accessible sources. The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. Operating above the CMC is generally necessary to ensure a sufficient supply of surfactant molecules to stabilize the newly created oil droplets during emulsification. For structurally similar single-chain surfactants, CMCs can range from the low millimolar to sub-millimolar concentrations. Experimental determination of the CMC in your specific system is recommended for precise optimization.
Q4: What are the typical concentration ranges for using this compound as an emulsifier?
A4: The optimal concentration of this compound will depend on several factors, including the type and volume of the oil phase, the desired droplet size, and the presence of other excipients. As a starting point, concentrations ranging from 0.5% to 5% (w/w) of the total formulation are typically effective for many common oil-in-water emulsions. It is crucial to perform a concentration optimization study for your specific formulation to determine the ideal level for achieving the desired stability and performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Phase Separation or Creaming | Insufficient emulsifier concentration. | Increase the concentration of this compound in increments of 0.5%. Ensure the concentration is above the CMC. |
| Mismatched HLB of the emulsifier and the required HLB of the oil phase. | Consider blending this compound with a co-emulsifier with a different HLB to achieve the required HLB of your oil phase. | |
| High concentration of ethanol in the continuous phase. | High concentrations of ethanol can increase the solubility of the surfactant in the continuous phase, pulling it away from the oil-water interface. If possible, reduce the ethanol concentration. | |
| Flocculation (Droplet Aggregation) | Inadequate surface coverage of droplets. | Increase the emulsifier concentration to ensure complete coverage of the oil droplet surface. |
| Inappropriate pH leading to reduced electrostatic repulsion (if the amine is protonated). | Adjust the pH of the aqueous phase. For cationic emulsions, a lower pH can enhance stability by increasing the positive charge on the droplets. | |
| Coalescence (Merging of Droplets) | Low interfacial film strength. | Consider adding a co-surfactant or a stabilizing polymer to strengthen the interfacial film. |
| Excessive energy input during homogenization. | Optimize the homogenization speed and time to avoid over-processing, which can lead to droplet coalescence. | |
| Ostwald Ripening (Growth of Larger Droplets at the Expense of Smaller Ones) | High solubility of the oil phase in the continuous phase. | This is more common with oils of low molecular weight. Consider using a blend of oils or adding a small amount of a highly insoluble oil to the formulation. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for an Oil-in-Water (O/W) Emulsion
Objective: To determine the minimum concentration of this compound required to form a stable O/W emulsion with a model oil (e.g., medium-chain triglycerides).
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil
-
Purified water
-
High-shear homogenizer
-
Particle size analyzer
-
Optical microscope
Methodology:
-
Preparation of Aqueous Phase: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/w).
-
Preparation of Oil Phase: Measure the desired volume of MCT oil. A typical starting ratio is 20% oil phase to 80% aqueous phase.
-
Emulsification:
-
Heat both the aqueous and oil phases to 60-70°C.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5000 rpm) for 5 minutes.
-
Continue homogenization for another 5-10 minutes at a higher speed (e.g., 10,000 rpm).
-
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Analysis:
-
Visually inspect the emulsions for any signs of phase separation immediately after preparation and at set time points (e.g., 1h, 24h, 1 week).
-
Measure the mean droplet size and size distribution using a particle size analyzer.
-
Observe the emulsion microstructure using an optical microscope.
-
Data Presentation:
Table 1: Effect of this compound Concentration on Emulsion Stability
| This compound Conc. (% w/w) | Mean Droplet Size (µm) after 24h | Polydispersity Index (PDI) after 24h | Visual Stability after 1 week |
| 0.5 | > 10 | > 0.5 | Phase Separation |
| 1.0 | 5.2 | 0.4 | Creaming |
| 1.5 | 2.8 | 0.3 | Stable |
| 2.0 | 1.5 | 0.25 | Stable |
| 2.5 | 1.2 | 0.2 | Stable |
| 3.0 | 1.1 | 0.2 | Stable |
(Note: The data in this table is illustrative and should be replaced with your experimental results.)
Protocol 2: Workflow for Troubleshooting Emulsion Instability
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during emulsification with this compound.
Caption: Troubleshooting workflow for unstable emulsions.
Disclaimer
The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to determine the optimal conditions for their specific formulations. Safety precautions should always be taken when handling chemical reagents.
stability of 2-(Dodecylamino)ethanol in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Dodecylamino)ethanol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic aqueous solutions?
A1: Based on the general chemical properties of secondary amines and alcohols, this compound is expected to be relatively stable in mildly acidic aqueous solutions at room temperature for short durations. The amine functional group will be protonated to form a more water-soluble and stable ammonium salt. However, under more strenuous acidic conditions, such as elevated temperatures or highly concentrated acids, degradation may occur over time.[1] It is always recommended to perform a forced degradation study to determine the stability in your specific formulation or experimental conditions.[2][3][4]
Q2: Is this compound stable in basic aqueous solutions?
A2: In basic conditions, the amine group of this compound will be in its free base form. While generally stable, strong bases at elevated temperatures could potentially promote degradation. Long-chain amines can be susceptible to oxidation, which may be accelerated at higher pH.[2][5] For applications requiring long-term stability in a basic environment, a stability study is advised.
Q3: What are the potential degradation pathways for this compound?
A3: The potential degradation pathways for this compound include:
-
Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be initiated by exposure to air (oxygen), oxidizing agents, or metal ions.[2][5]
-
Hydrolysis: While the ether linkage is absent, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to cleavage of the C-N bond, although this is generally less common for simple amines compared to amides.[6][7]
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[2][5]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: To monitor the stability of this compound and identify potential degradants, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a pH modifier (like formic acid or ammonium acetate) is a robust method for quantifying the parent compound and detecting degradation products. UV detection can be used if the molecule has a chromophore, or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for universal detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially after derivatization of the amine and alcohol groups to increase volatility. It is particularly useful for identifying volatile degradation products.[8][11]
Troubleshooting Guide: Stability Issues
Q: I am observing a loss of this compound in my formulation during my experiments. How can I troubleshoot this?
A: A loss of the parent compound suggests a stability issue. To identify the cause, a systematic forced degradation study is recommended.[2][3][4] This involves subjecting a solution of this compound to various stress conditions to pinpoint the cause of degradation.
Below is a workflow to guide you through a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study of this compound. The conditions should be optimized to achieve a target degradation of 5-20%.[4]
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
3. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase. |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified time. After incubation, cool and neutralize with 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time. Dilute to a final concentration of 0.1 mg/mL. |
| Thermal Degradation | Place the solid compound in an oven at 80°C for a specified time. Also, place a solution of the compound at 80°C. After the specified time, dissolve the solid or cool the solution and dilute to a final concentration of 0.1 mg/mL. |
| Photolytic Degradation | Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |
4. Control Sample:
-
A control sample of the stock solution, diluted to the final concentration without any stress treatment, should be prepared and analyzed at the same time as the stressed samples.
5. Analytical Method:
-
HPLC-UV/MS Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (if applicable) and/or Mass Spectrometry (in both positive and negative ion modes to detect a wide range of degradants).
-
6. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify the retention times of the degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
By following this guide, you can systematically investigate the stability of this compound and make informed decisions for your research and development activities.
References
- 1. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. matheo.uliege.be [matheo.uliege.be]
- 10. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 11. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
preventing the degradation of 2-(Dodecylamino)ethanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(Dodecylamino)ethanol during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing) | Oxidative degradation due to exposure to air (oxygen) or light. | Store under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. |
| Phase Separation or Precipitation | Temperature fluctuations or absorption of atmospheric moisture. | Store at a consistent, cool temperature (2-8°C). Ensure containers are tightly sealed to prevent moisture ingress. |
| Changes in pH of Solutions | Formation of acidic degradation products (e.g., carboxylic acids) from oxidation. | Monitor the pH of stock solutions periodically. If a significant change is observed, the product may be degrading. |
| Unexpected Peaks in Analysis (e.g., HPLC) | Presence of degradation products or impurities from synthesis. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method for analysis.[1][2] |
| Reduced Efficacy in Experiments | Degradation of the active compound. | Re-qualify the material using an appropriate analytical method before use, especially if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark place, ideally refrigerated at 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to prevent oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are oxidative degradation and thermal degradation. Oxidative degradation can be initiated by exposure to air and light, leading to the formation of various byproducts. Thermal degradation can occur at elevated temperatures, and the rate of degradation is expected to increase with temperature.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation of similar N-alkylethanolamines, potential degradation products include:
-
Oxidation products: Dodecylamine, formaldehyde, and various carboxylic acids.
-
Thermal degradation products: Cleavage of the C-N or C-C bonds can lead to smaller amine and alcohol fragments.
-
In the presence of nitrogen oxides (NOx), there is a potential for the formation of N-nitrosamines.[3]
Q4: What type of containers should be used for storing this compound?
A4: High-density polyethylene (HDPE), polypropylene, and stainless steel containers are generally recommended for storing amines.[4][5] It is crucial to avoid containers made of materials that can react with amines, such as aluminum, galvanized steel, tin-plated containers, brass, and copper.
Q5: How can I check for degradation in my sample of this compound?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to assess the purity of your sample and detect any degradation products.[1][2] Visual inspection for discoloration and checking the pH of solutions can also be preliminary indicators of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable solvent
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a known concentration.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a known concentration.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a temperature 10°C above its accelerated stability testing temperature (e.g., 70°C if accelerated is 60°C) for 48 hours.
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the sample by HPLC.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or MS detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient could be: 0-5 min, 95% A; 5-25 min, ramp to 5% A; 25-30 min, hold at 5% A; 30-35 min, return to 95% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as amines have low UV absorbance) or MS detection for better sensitivity and specificity.[8][9]
Procedure:
-
Prepare a standard solution of this compound in the mobile phase or a suitable solvent.
-
Prepare samples from the forced degradation study.
-
Inject the standard and samples into the HPLC system.
-
Analyze the resulting chromatograms to ensure that the main peak of this compound is well-resolved from any degradation product peaks.
Visualizations
Caption: Troubleshooting flowchart for degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ibctanks.com [ibctanks.com]
- 6. sgs.com [sgs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
purification of crude 2-(Dodecylamino)ethanol by recrystallization
Technical Support Center: Purification of 2-(Dodecylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for the . The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is an organic compound with the chemical formula C14H31NO.[1][2][] It is also known by other names such as N-(2-hydroxyethyl)dodecylamine.[4] Key physical properties are summarized in the table below.
Q2: Why is the purification of crude this compound necessary?
A2: Purification is crucial to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis.[5] The most common industrial synthesis involves the reaction of dodecylamine with ethylene oxide.[5] High purity is essential for its application in research and as a precursor in multi-step syntheses.[5]
Q3: What is recrystallization and why is it used for this compound?
A3: Recrystallization is a technique used to purify solid compounds.[6] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[6] As the solution cools, the solubility of the desired compound decreases, and it forms pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[6] This method is effective for solid crude products like this compound, especially for removing impurities with different solubility profiles.[5]
Q4: What are the most common impurities in crude this compound?
A4: Common impurities include unreacted starting materials such as dodecylamine and byproducts from side reactions that can occur during synthesis, especially if temperature and pressure are not carefully controlled.[5]
Q5: How do I select an appropriate solvent for recrystallization?
A5: An ideal solvent should dissolve the this compound poorly at low temperatures but very well at high temperatures.[6] For this compound, non-polar solvents are often recommended.[5] The choice depends on the specific impurities present. It's a common rule of thumb that solvents containing functional groups similar to the compound are often good solubilizers.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16613-87-9 | [1][8] |
| Molecular Formula | C14H31NO | [1][2][] |
| Molecular Weight | 229.4 g/mol | [][5] |
| Boiling Point | ~341.2°C at 760 mmHg | [5] |
| IUPAC Name | This compound | [][4] |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Rationale & Use Case | Advantages | Disadvantages |
| Hexane | Recommended non-polar solvent for removing more polar impurities.[5] | Good for solid crude products with differing impurity solubilities.[5] | May lead to "oiling out" if the compound's melting point is below the solvent's boiling point. Prone to problems with oiling out.[7] |
| Petroleum Ether | A non-polar solvent, similar to hexane, effective for removing polar impurities.[5] | Effective for removing impurities with different solubility profiles.[5] | Flammable; requires careful handling. |
| Ethanol/Water | A polar solvent system that can be effective if impurities are non-polar.[9][10] | The polarity can be fine-tuned by adjusting the water content.[6] | Losses of the compound during recrystallization can be significantly higher than with other solvents like isopropanol.[10] |
| Toluene | An aromatic solvent that can be effective for compounds that are difficult to crystallize. | Can dissolve a wide range of organic compounds. | Higher boiling point requires higher temperatures; may not be suitable for heat-sensitive compounds. |
Experimental Protocols
Protocol: Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., hexane). You will need a solvent in which this compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent, as this will reduce the yield.[11]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Do not disturb the flask during this period.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[11]
-
Cooling: Once the flask has reached room temperature and crystal formation has stopped, you may place it in an ice bath to maximize the crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator. Determine the melting point of the pure crystals and calculate the percent yield.
Troubleshooting Guide
Q: My crude this compound is not dissolving, even in the hot solvent. What should I do?
A: This could be due to an inappropriate solvent or the presence of insoluble impurities.
-
Solution 1: Add more solvent in small increments while heating. If it still doesn't dissolve, the chosen solvent may be unsuitable.
-
Solution 2: The undissolved material might be an insoluble impurity. If the desired compound appears to be dissolved, proceed to the hot filtration step to remove the solid impurity.
Q: No crystals are forming after the solution has cooled. What is the problem?
A: This is a common issue that can arise from using too much solvent or from supersaturation.
-
Solution 1 (Induce Crystallization): Try scratching the inner wall of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[11]
-
Solution 2 (Reduce Solvent): If induction methods fail, you have likely used too much solvent. Re-heat the solution and boil off some of the solvent to increase the concentration of the compound.[11] Then, allow it to cool again.
Q: My product is separating as an oil, not as crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. The long aliphatic chain in this compound can sometimes make crystallization difficult.[7]
-
Solution 1: Re-heat the solution to dissolve the oil. Allow it to cool much more slowly. Adding a little more solvent might also help.[11]
-
Solution 2: Try using a lower-boiling point solvent.
-
Solution 3: Add a seed crystal just before the solution becomes saturated during cooling.
Q: My final yield is very low. Why did this happen?
A: A low yield can result from several factors.
-
Reason 1 (Excess Solvent): Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[11] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
-
Reason 2 (Premature Crystallization): The product may have crystallized in the funnel during hot filtration. Ensure your equipment is pre-heated.
-
Reason 3 (Incomplete Crystallization): Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
Q: The final crystals are still colored. How can I get a pure white product?
A: Colored impurities may be trapped in the crystal lattice.
-
Solution 1 (Charcoal Treatment): Repeat the recrystallization process, but this time, add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.
-
Solution 2 (Re-crystallize): A second recrystallization will often yield a purer product.
Q: The solid "crashed out" of solution very quickly. Is this a problem?
A: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[11]
-
Solution: Re-heat the flask to re-dissolve the solid. Add a small amount of extra solvent (1-2 mL) to ensure the solution is not overly saturated.[11] Then, allow it to cool down slowly and undisturbed.
Visualizations
References
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. This compound | 16613-87-9 [chemicalbook.com]
- 9. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Amino Alcohols
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of amino alcohols, a critical class of compounds in pharmaceutical and materials science. Researchers, scientists, and drug development professionals can find targeted solutions to common pitfalls encountered during these synthetic procedures.
Troubleshooting Guides
Method 1: Reduction of Amino Acids and their Derivatives
This method is a common route to chiral amino alcohols, but it is not without its challenges.
Question: My reduction of an N-protected amino acid with LiAlH₄ resulted in a low yield and significant racemization. What went wrong?
Answer: Several factors could have contributed to the low yield and racemization:
-
Reaction Temperature: High temperatures can promote racemization and side reactions. It is crucial to maintain a low temperature (typically 0 °C to -78 °C) throughout the addition of the reducing agent and the reaction.
-
Purity of Reagents and Solvents: Lithium aluminum hydride (LiAlH₄) is extremely reactive with water and protic solvents. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of moisture will quench the reagent and decrease the yield.
-
Work-up Procedure: The work-up for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salts that emulsify and trap the product, reducing the isolated yield. A common and effective method is the Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water).
-
Protecting Group: The choice of N-protecting group can influence the outcome. Some protecting groups may not be stable to the reaction conditions or may hinder the reduction.
Question: I am trying to reduce my N-Boc protected amino acid with NaBH₄, but the reaction is not proceeding. Why?
Answer: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce a carboxylic acid directly.[1] To overcome this, you need to activate the carboxylic acid. Common activation strategies include:
-
Conversion to a Mixed Anhydride: Reacting the N-protected amino acid with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base (like N-methylmorpholine) generates a mixed anhydride, which is then readily reduced by NaBH₄.[2]
-
Conversion to an Ester: The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester) first. Esters are more reactive towards NaBH₄ than carboxylic acids, especially in the presence of an additive like LiCl.
Below is a workflow for the mixed anhydride method:
Caption: Workflow for the reduction of N-protected amino acids via a mixed anhydride intermediate.
Question: My reduction of an N-protected amino acid ester with Diisobutylaluminium hydride (DIBAL-H) is yielding the corresponding aldehyde instead of the alcohol. How can I prevent this?
Answer: The formation of the aldehyde is a common side reaction when using DIBAL-H to reduce esters, especially at higher temperatures.[2] To favor the formation of the amino alcohol, consider the following adjustments:
-
Stoichiometry: Use a larger excess of DIBAL-H (at least 2 equivalents).
-
Temperature Control: Maintain a very low reaction temperature (typically -78 °C). At higher temperatures, the intermediate hemiacetal is more likely to collapse to the aldehyde.
-
Reverse Addition: Add the ester solution slowly to the DIBAL-H solution at -78 °C. This ensures that the ester is always in the presence of an excess of the reducing agent.
Method 2: Ring-Opening of Epoxides with Amines
This method is a straightforward approach to β-amino alcohols, but regioselectivity and side reactions are common issues.
Question: The reaction of my unsymmetrical epoxide with an amine is giving a mixture of regioisomers. How can I control the regioselectivity?
Answer: The regioselectivity of epoxide ring-opening is influenced by both electronic and steric factors, as well as the reaction conditions.
-
Under Basic or Neutral Conditions: The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring (Sₙ2-type reaction).
-
Under Acidic Conditions: The epoxide is first protonated, and the nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
-
Catalyst Choice: The use of a Lewis acid catalyst can activate the epoxide and direct the nucleophilic attack. The choice of catalyst can significantly impact the regioselectivity. For instance, some catalysts might favor attack at the benzylic position in styrene oxide due to electronic effects.[3][4]
The following table summarizes the effect of different catalysts on the ring-opening of styrene oxide with aniline:
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Regioisomer Ratio (Benzylic:Terminal) | Reference |
| None | - | 1200 | Trace | - | [5] |
| Cyanuric Chloride | 2 | 15 | 98 | 95:5 | [5] |
| YCl₃ | 1 | 10 | >90 | 94:6 | [4] |
| Sulfated Tin Oxide | 2 | 15 | 96 | 93:7 | [6] |
Question: I am observing polymerization of my epoxide during the ring-opening reaction. What is causing this?
Answer: Polymerization is a common side reaction, especially under strongly acidic conditions.[6] The protonated epoxide can be attacked by another molecule of the epoxide, initiating a cationic polymerization cascade. To minimize this:
-
Use a milder catalyst: Opt for a less acidic Lewis acid or a heterogeneous catalyst that can be easily removed.
-
Control the stoichiometry: Avoid a large excess of the epoxide.
-
Temperature: Run the reaction at a lower temperature.
Method 3: Grignard Reaction with Amino Esters
The addition of organometallic reagents like Grignard reagents to amino esters can be a powerful C-C bond-forming reaction, but it has its own set of challenges.
Question: My Grignard reaction with an N-protected amino ester is yielding a tertiary alcohol instead of the desired secondary alcohol (ketone). How can I stop the reaction at the ketone stage?
Answer: The formation of a tertiary alcohol is a well-known issue when reacting Grignard reagents with esters.[7] The initially formed ketone is more reactive than the starting ester, leading to a second addition of the Grignard reagent. To obtain the ketone, you can:
-
Use a Weinreb Amide: Convert the N-protected amino acid to a Weinreb amide (N-methoxy-N-methylamide). The intermediate formed upon addition of the Grignard reagent to a Weinreb amide is a stable chelated species that does not collapse to a ketone until acidic workup. This prevents over-addition.
-
Use a less reactive organometallic reagent: Organocuprates (Gilman reagents) are generally less reactive than Grignard reagents and are more likely to react only once with an ester.
Here is a diagram illustrating the use of a Weinreb amide to prevent double addition:
Caption: Synthetic route to ketones from N-protected amino acids using a Weinreb amide intermediate to prevent over-addition of the Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and hydroxyl functions in amino alcohol synthesis?
A1: The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps.
-
For the Amino Group:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM).
-
Cbz (carboxybenzyl): Stable to acidic conditions but can be removed by hydrogenolysis (H₂/Pd-C).
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed with a mild base (e.g., piperidine in DMF).
-
-
For the Hydroxyl Group:
-
Silyl ethers (e.g., TBDMS, TIPS): Robust and can be removed with fluoride sources (e.g., TBAF) or acid.
-
Benzyl ether (Bn): Stable to most conditions except hydrogenolysis.
-
Acetyl (Ac) or Benzoyl (Bz): Can be removed by hydrolysis with acid or base.
-
The following table summarizes the stability of common protecting groups:
| Protecting Group | Stable to Acid | Stable to Base | Stable to Hydrogenolysis | Stable to Fluoride |
| Amine Protecting Groups | ||||
| Boc | No | Yes | Yes | Yes |
| Cbz | Yes | Yes | No | Yes |
| Fmoc | Yes | No | Yes | Yes |
| Hydroxyl Protecting Groups | ||||
| TBDMS | No | Yes | Yes | No |
| Benzyl (Bn) | Yes | Yes | No | Yes |
| Acetyl (Ac) | No | No | Yes | Yes |
Q2: I am having difficulty purifying my amino alcohol. It streaks on the silica gel column. What can I do?
A2: Amino alcohols are often polar and can interact strongly with silica gel, leading to tailing and poor separation. Here are some troubleshooting tips for purification:
-
Modify the Eluent: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system. This will deactivate the acidic sites on the silica gel and reduce tailing. A common eluent system is a gradient of methanol in dichloromethane with 0.1-1% triethylamine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Convert to a Salt: If the amino alcohol is stable as a salt, you can sometimes purify it as its hydrochloride or trifluoroacetate salt, which may have better chromatographic properties.
-
Recrystallization: If your amino alcohol is a solid, recrystallization can be a very effective purification method.
Q3: How can I synthesize an amino alcohol with a specific stereochemistry?
A3: Achieving high stereoselectivity is a key challenge in amino alcohol synthesis. Several strategies can be employed:
-
Chiral Pool Synthesis: Start with an enantiomerically pure precursor, such as a natural amino acid, and use a stereoretentive reaction sequence.
-
Asymmetric Catalysis: Employ a chiral catalyst to induce stereoselectivity. A prominent example is the Sharpless Asymmetric Aminohydroxylation, which can convert alkenes to chiral amino alcohols with high enantioselectivity.[8][9] However, regioselectivity can be a challenge with this method.[10]
-
Use of Chiral Auxiliaries: Attach a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, and then remove it in a later step.
Detailed Experimental Protocols
Protocol 1: Reduction of N-Boc-D-alanine to N-Boc-D-alaninol
This protocol is adapted from a literature procedure and involves the reduction of the methyl ester of N-Boc-D-alanine with sodium borohydride in the presence of lithium chloride.[11]
Step 1: Esterification of D-alanine
-
Suspend D-alanine (0.2 mol) in 350 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Bubble dry hydrogen chloride gas through the suspension at room temperature with stirring until the solution is saturated.
-
Stir the reaction mixture overnight. Monitor the reaction by TLC until the starting amino acid spot disappears.
-
Evaporate the methanol under reduced pressure. Recrystallize the residue from methanol/ether to obtain D-alanine methyl ester hydrochloride.
-
Dissolve the hydrochloride salt in water and adjust the pH to 8 with a saturated NaHCO₃ solution. Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield D-alanine methyl ester.
Step 2: N-Boc Protection
-
Dissolve the D-alanine methyl ester in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.05 eq.) and triethylamine (2.1 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography to obtain N-Boc-D-alanine methyl ester.
Step 3: Reduction to N-Boc-D-alaninol
-
Dissolve N-Boc-D-alanine methyl ester (0.2 mol) in 600 mL of anhydrous methanol.
-
Add lithium chloride (0.4 mol) and stir until dissolved.
-
Cool the solution in an ice bath and add sodium borohydride (0.4 mol) in portions.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding water and adjust the pH to 1 with concentrated HCl.
-
Evaporate most of the solvent and then neutralize to pH 12 with 7.5 M NaOH.
-
Filter the precipitate and wash it with dichloromethane.
-
Extract the aqueous phase with dichloromethane (4 x 150 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate/n-hexane to obtain pure N-Boc-D-alaninol.
Protocol 2: Ring-Opening of Styrene Oxide with Aniline using Cyanuric Chloride
This is a general procedure for the regioselective synthesis of a β-amino alcohol.[5]
-
In a round-bottom flask, mix styrene oxide (1 mmol), aniline (1 mmol), and cyanuric chloride (0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 15 mL of 0.5 N HCl to the reaction mixture and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 9:1) to afford the pure β-amino alcohol.
Protocol 3: Grignard Reaction with an N-Protected Amino Ester (General Considerations)
The following is a generalized procedure highlighting the key steps and precautions for adding a Grignard reagent to an N-protected amino ester.[12][13]
Prerequisites: All glassware must be rigorously dried in an oven, and all solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq.). Add a small crystal of iodine. Add a small portion of a solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should start spontaneously (indicated by bubbling and disappearance of the iodine color). If not, gently warm the flask or add a small amount of pre-formed Grignard reagent. Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition to the Amino Ester: Dissolve the N-protected amino ester (1 eq.) in anhydrous ether or THF. Cool the Grignard reagent solution to a low temperature (e.g., -78 °C to 0 °C, depending on the substrate and desired selectivity). Slowly add the amino ester solution to the Grignard reagent via a syringe or cannula. Maintain the low temperature during the addition.
-
Reaction and Quenching: Stir the reaction mixture at the low temperature for the desired time (monitor by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ether or another suitable solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. growingscience.com [growingscience.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 11. Page loading... [guidechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
enhancing the performance of 2-(Dodecylamino)ethanol as a corrosion inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing 2-(Dodecylamino)ethanol as a corrosion inhibitor. The information is designed to address common challenges encountered during experimental work and to offer strategies for enhancing inhibitor performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by this compound?
A1: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-attracting) amino-ethanol head and a hydrophobic (water-repelling) dodecyl tail.[1] Its primary inhibition mechanism involves adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This adsorption can be a combination of physical (electrostatic) and chemical (coordination bond) interactions between the inhibitor molecules and the metal surface.[2][3] The inhibitor molecules displace water and corrosive ions from the metal surface, thereby reducing both anodic and cathodic reactions.[2]
Q2: How can I enhance the inhibition efficiency of this compound?
A2: The performance of this compound can often be enhanced through synergistic effects. The addition of small concentrations of halide ions (e.g., iodide, bromide) can significantly improve inhibition efficiency.[4][5] Halide ions adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the cationic form of the amino alcohol inhibitor, leading to a more stable and effective protective film.[4] Optimization of inhibitor concentration and operating temperature can also enhance performance.[6]
Q3: What are the typical concentrations used for this compound in experiments?
A3: The optimal concentration of this compound can vary depending on the corrosive medium, the type of metal, and the operating temperature. Generally, its inhibition efficiency increases with concentration up to a certain critical point, after which it may plateau.[2][3] It is recommended to perform a concentration study to determine the optimal dosage for your specific system.
Q4: Is this compound effective in all types of corrosive media?
A4: While this compound has shown effectiveness in acidic environments, its performance can be influenced by the specific corrosive medium.[1] For instance, its effectiveness in neutral or alkaline solutions might differ. It is crucial to evaluate its performance in the specific environment relevant to your application.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Inhibition Efficiency | - Sub-optimal inhibitor concentration.- Inadequate mixing or dispersion of the inhibitor.- Presence of interfering substances in the corrosive medium.- Unsuitable pH of the medium. | - Perform a concentration optimization study to find the most effective dosage.- Ensure vigorous stirring or sonication to achieve a homogeneous solution.- Analyze the corrosive medium for contaminants that may react with the inhibitor.- Adjust the pH to a range where the inhibitor is most effective. |
| Inconsistent or Non-reproducible Results | - Variations in metal surface preparation.- Fluctuations in temperature.- Instability of the electrochemical system.- Contamination of glassware or electrodes. | - Standardize the metal coupon polishing and cleaning procedure.- Use a temperature-controlled water bath to maintain a constant experimental temperature.- Allow the system to stabilize (Open Circuit Potential) before measurements.- Thoroughly clean all glassware and electrodes before each experiment. |
| High Corrosion Rate Even with Inhibitor | - Aggressive corrosive environment (high temperature, high acid concentration).- Degradation of the inhibitor over time.- Insufficient inhibitor concentration for the severity of the environment. | - Consider using a synergistic additive, such as halide ions, to boost performance.- Conduct time-dependent studies to assess the long-term stability of the inhibitor.- Increase the inhibitor concentration or consider a more robust inhibitor for the specific conditions. |
| Distorted or Noisy Electrochemical Data (EIS/PDP) | - High solution resistance.- Unstable reference electrode.- External electrical noise. | - Add a supporting electrolyte if it does not interfere with the inhibition mechanism.- Check the reference electrode for air bubbles and ensure it is properly filled and positioned.- Use a Faraday cage to shield the electrochemical cell from external noise. |
Performance Data
The following tables summarize typical performance data for amino alcohol-based corrosion inhibitors. Note that the specific values for this compound may vary based on experimental conditions.
Table 1: Inhibition Efficiency of 2-Dimethylaminoethanol (a related compound) on Stainless Steel in 3M H₂SO₄
| Inhibitor Concentration (%) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Polarization |
| 2.5 | 55.4 | 58.2 |
| 5.0 | 63.8 | 66.7 |
| 7.5 | 71.2 | 73.1 |
| 10.0 | 76.5 | 78.9 |
| 12.5 | 79.0 | 80.9 |
Data adapted from a study on N,N'-dimethylaminoethanol.[7]
Table 2: Synergistic Effect of Halide Ions with Acacia Senegal Gum on Mild Steel in 0.5 M H₂SO₄
| Inhibitor System | Inhibition Efficiency (%) |
| 300 ppm Acacia Senegal Gum | 43.0 |
| 300 ppm Acacia Senegal Gum + 0.08 M KBr | 72.0 |
| 300 ppm Acacia Senegal Gum + 0.08 M KI | 85.0 |
This table illustrates the principle of synergistic enhancement with halide ions.[4]
Experimental Protocols
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
Methodology:
-
Coupon Preparation: Mechanically polish metal coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a predetermined period at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse, dry, and reweigh.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:
-
CR (mm/y) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in mg
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation: Calculate the inhibition efficiency using:
-
%IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Present the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculation: Calculate the inhibition efficiency using the charge transfer resistance values:
-
%IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Generalized mechanism of corrosion inhibition by adsorption.
References
troubleshooting guide for 2-(Dodecylamino)ethanol in cell culture
Welcome to the technical support center for 2-(Dodecylamino)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this cationic amphiphile in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in cell culture?
A1: this compound is a cationic amphiphilic molecule. Its structure, containing a hydrophilic ethanolamine headgroup and a hydrophobic 12-carbon dodecyl tail, suggests its potential use as a cationic lipid for the formulation of lipid nanoparticles (LNPs) or as a transfection reagent for delivering nucleic acids (like DNA and siRNA) into cells.[1][2] Cationic lipids are essential for complexing with negatively charged nucleic acids to facilitate their encapsulation and delivery across the cell membrane.[1][3]
Q2: How should I dissolve and store this compound?
A2: this compound is expected to have low solubility in aqueous solutions. It is recommended to dissolve it in an organic solvent such as ethanol or DMSO to create a stock solution.[4][5] For storage, it is advisable to keep the stock solution at -20°C. When used as a transfection reagent, some similar cationic lipid reagents are stored at 4°C and should not be frozen.[6][7] Always refer to the manufacturer's instructions if available.
Q3: What are the common causes of cytotoxicity with cationic lipids like this compound?
A3: Cationic lipids can induce cytotoxicity through various mechanisms.[8] The positive charge on the lipid can interact with and destabilize cell membranes.[3] This can lead to the generation of reactive oxygen species (ROS), which in turn can cause an influx of calcium ions and trigger apoptosis.[8][9] High concentrations of cationic lipids are often associated with increased toxicity.[1]
Q4: Can the ethanol component of this compound cause cytotoxicity?
A4: While the name contains "ethanol," the molecule is not free ethanol. The ethanolamine headgroup is a distinct chemical entity. However, if ethanol is used as a solvent to dissolve this compound, the final concentration of ethanol in the cell culture medium should be kept low (typically below 0.5% to 1%) to avoid solvent-induced cytotoxicity.[5][10] It is crucial to include a vehicle control (media with the same amount of solvent) in your experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
If you are using this compound as a transfection reagent and experiencing low efficiency, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Suboptimal ratio of this compound to nucleic acid | Optimize the ratio by performing a titration experiment. Test a range of ratios (e.g., 1:1, 2:1, 4:1 w/w or charge ratio). |
| Poor quality or incorrect amount of nucleic acid | Verify the concentration, purity (A260/A280 ratio of ~1.8 for DNA), and integrity of your nucleic acid using spectrophotometry and gel electrophoresis.[11] |
| Presence of serum in the complex formation medium | Form the complexes of this compound and nucleic acid in a serum-free medium before adding them to the cells.[6][11] |
| Low cell confluency at the time of transfection | Ensure cells are in the exponential growth phase and at an optimal confluency (typically 70-90%) during transfection.[7][12] |
| Incorrect incubation time for complex formation | The optimal time for complex formation is typically between 10 to 30 minutes at room temperature. Avoid incubating for longer than 30 minutes.[7] |
Caption: A hypothetical signaling pathway illustrating how high concentrations of a cationic lipid might induce apoptosis.
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound for Transfection
-
Cell Seeding: Seed your target cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare Nucleic Acid: Dilute your plasmid DNA or siRNA to a final concentration of 500 ng per well in a serum-free medium (e.g., Opti-MEM).
-
Prepare this compound: In separate tubes, prepare a dilution series of this compound in the same serum-free medium. Aim for ratios of the cationic lipid to nucleic acid of 1:1, 2:1, 4:1, and 6:1 (w/w).
-
Complex Formation: Add the diluted nucleic acid to each tube of diluted this compound, mix gently by pipetting, and incubate at room temperature for 20 minutes.
-
Transfection: Add the complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Analyze the transfection efficiency using an appropriate method (e.g., reporter gene assay, qPCR for gene knockdown, or fluorescence microscopy for fluorescently tagged nucleic acids).
Protocol 2: Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in your complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
| Concentration of this compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Untreated Control) | 100 | 100 |
| 0 (Vehicle Control) | 98 ± 4 | 95 ± 5 |
| 1 | 95 ± 5 | 90 ± 6 |
| 5 | 88 ± 7 | 75 ± 8 |
| 10 | 70 ± 9 | 50 ± 10 |
| 25 | 45 ± 11 | 20 ± 9 |
| 50 | 15 ± 6 | 5 ± 3 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 3. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. signagen.com [signagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. yeasenbio.com [yeasenbio.com]
optimizing reaction parameters for the ethoxylation of dodecylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the ethoxylation of dodecylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ethoxylation of dodecylamine, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Incomplete Reaction | - Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction. - Low Temperature: The reaction temperature might be below the optimal range for the specific catalyst and desired degree of ethoxylation. - Poor Mixing: Inadequate mixing can lead to localized depletion of ethylene oxide, hindering the reaction progress.[1] - Reaction Halting: At high temperatures without a catalyst, the ethoxylation of fatty amines can stop after the addition of approximately two moles of ethylene oxide due to thermodynamic limitations.[1] | - Catalyst Optimization: Increase the catalyst concentration in small increments. For autocatalytic reactions, consider the addition of a proton-donating co-catalyst.[2] - Temperature Adjustment: Gradually increase the reaction temperature. A study on a similar fatty amine ethoxylation found 170°C to be optimal.[1] For butoxylation of dodecylamine, temperatures between 120°C and 150°C were investigated.[2] - Improve Mixing: Ensure efficient circulation or stirring to maintain a homogenous reaction mixture.[1] |
| Formation of Undesirable By-products (e.g., Dioxane, Glycol Ethers) | - High Reaction Temperature: Elevated temperatures can promote side reactions. - Catalyst Type: Acidic catalysts, such as Lewis acids, can enhance the formation of by-products like dioxane and ethylene glycol derivatives.[3] - Presence of Water and Air: Water and air can initiate side reactions.[1] | - Temperature Control: Maintain the reaction temperature within the optimal range. - Catalyst Selection: Consider using a base catalyst (e.g., NaOH, KOH) or a catalyst with higher selectivity, such as a composite aluminum-magnesium oxide catalyst.[3][4] - Inert Atmosphere: Before starting the reaction, purge the reactor with an inert gas (e.g., nitrogen) and apply a vacuum to remove air and residual water.[1] |
| Broad or Uncontrolled Product Distribution | - Catalyst Type: Base catalysts typically result in a broader distribution of ethoxylates.[3] - Non-uniform Reaction Conditions: Temperature or reactant concentration gradients within the reactor can lead to a wider range of ethoxamer chain lengths. | - Catalyst Selection for Peaked Distribution: For a narrower, more "peaked" distribution, consider using a Lewis acid catalyst, but be mindful of potential by-product formation.[3] Specialized catalysts like mercarbide have also been shown to produce narrow-range ethoxylates. - Process Control: Ensure precise control over temperature and the feed rate of ethylene oxide to maintain consistent reaction conditions. |
| Safety Concerns (Runaway Reaction, Pressure Buildup) | - Exothermic Reaction: The ethoxylation reaction is highly exothermic, and poor heat removal can lead to a rapid increase in temperature and pressure.[5] - Ethylene Oxide Instability: Ethylene oxide is a highly reactive and potentially explosive compound.[5][6] | - Heat Management: Utilize an efficient heat exchange system to control the reaction temperature.[5] - Controlled Ethylene Oxide Feed: Add ethylene oxide to the reaction mixture in a controlled, semi-batch manner.[7] - Pressure Monitoring: Implement strict pressure controls and safety relief systems.[5] |
| Product Coloration | - Impurities in Reactants: The presence of impurities in the dodecylamine or ethylene oxide can lead to colored by-products. - High Temperatures: Excessive temperatures can cause thermal degradation and color formation. - Oxidation: Exposure to air at high temperatures can cause oxidation and color development. | - Use High-Purity Reactants: Ensure the purity of both dodecylamine and ethylene oxide. - Optimize Temperature: Avoid excessively high reaction temperatures. - Maintain Inert Atmosphere: Blanket the reaction and product with an inert gas like nitrogen. |
Frequently Asked Questions (FAQs)
1. What are the typical reaction temperatures for the ethoxylation of dodecylamine?
The optimal reaction temperature can vary depending on the catalyst and the desired degree of ethoxylation. Studies on fatty amine ethoxylation suggest temperatures in the range of 120°C to 170°C.[1][2] It's important to note that at higher temperatures without a catalyst, the reaction may halt after the addition of two moles of ethylene oxide.[1]
2. Which type of catalyst should I use?
The choice of catalyst depends on the desired product characteristics.
-
Base catalysts (e.g., NaOH, KOH) are commonly used and are effective but tend to produce a broader distribution of ethoxylates.[3]
-
Lewis acid catalysts (e.g., boron trifluoride) can produce a more "peaked" or narrow distribution of ethoxylates, which may be desirable for specific applications. However, they can also lead to a higher formation of undesirable by-products like dioxane.[3]
-
Autocatalysis can occur, particularly in the presence of proton-donating species. The ethoxylated amine products themselves can act as catalysts.[2]
-
Other catalysts like heteropolyacid bisalts and composite metal oxides have also been explored.[4][8]
3. How can I control the degree of ethoxylation?
The primary method for controlling the degree of ethoxylation is by adjusting the molar ratio of ethylene oxide to dodecylamine. A higher molar ratio of ethylene oxide will result in a higher average number of ethoxy groups per dodecylamine molecule.
4. What are the key safety precautions for this reaction?
Ethylene oxide is a toxic, flammable, and explosive gas.[1][6] The ethoxylation reaction is also highly exothermic.[5] Therefore, strict safety protocols are essential:
-
The reaction should be conducted in a well-ventilated area, preferably within a fume hood.
-
A semi-batch reactor is often used to allow for the controlled addition of ethylene oxide.[7]
-
An efficient heat exchange system and precise temperature and pressure control are crucial to prevent runaway reactions.[5]
-
The reactor should be purged with an inert gas to remove air before the reaction.[1]
5. How can I minimize the formation of by-products?
To minimize by-products such as dioxane and glycol ethers:
-
Maintain the reaction temperature within the optimal range to avoid side reactions.
-
Consider using a base catalyst instead of a Lewis acid catalyst if by-product formation is a significant issue.[3]
-
Ensure that the reactants are free of water and the reaction is carried out under an inert atmosphere, as the presence of air and water can lead to the formation of by-products.[1]
6. What analytical techniques are suitable for characterizing the ethoxylated dodecylamine product?
Several analytical techniques can be used to characterize the product mixture:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are often used to analyze the distribution of ethoxylates. Derivatization may be necessary for higher molecular weight products to increase their volatility.[9]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These techniques are well-suited for separating and identifying the different ethoxamers in the product mixture.[10]
-
Supercritical Fluid Chromatography (SFC): This can be an alternative to HPLC and offers rapid analysis without the need for derivatization.[11]
Experimental Protocols
General Protocol for Laboratory-Scale Ethoxylation of Dodecylamine in a Semi-Batch Reactor
This protocol outlines a general procedure. Specific parameters should be optimized based on the desired product and available equipment.
1. Reactor Preparation:
- Thoroughly clean and dry a high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer or a circulation loop for mixing, a heating mantle or oil bath, a cooling coil, a thermocouple, a pressure transducer, a gas inlet, a liquid reactant inlet, and a sampling port.
- Charge the reactor with the calculated amount of dodecylamine and the chosen catalyst (e.g., a small percentage of KOH or NaOH).
- Seal the reactor and purge it multiple times with a high-purity inert gas (e.g., nitrogen) to remove all air.
- Apply a vacuum to the reactor for a period to remove any residual moisture and dissolved gases.[1]
2. Reaction Execution:
- Heat the reactor contents to the desired reaction temperature (e.g., 120-170°C) with stirring.[1][2]
- Once the temperature is stable, begin the controlled addition of liquid ethylene oxide through the reactant inlet using a high-pressure pump.
- Carefully monitor the reactor temperature and pressure. The rate of ethylene oxide addition should be controlled to maintain a stable temperature and prevent a rapid pressure increase. Use the cooling system as needed to manage the exothermic reaction.[5]
- Continue the addition of ethylene oxide until the desired molar ratio has been reached.
- After the addition is complete, allow the reaction to continue for a specified "digestion" period to ensure complete consumption of the ethylene oxide.
3. Product Recovery and Analysis:
- Cool the reactor to room temperature.
- Vent any unreacted ethylene oxide safely through a scrubbing system.
- Purge the reactor with inert gas.
- The crude product can be collected from the reactor. If a solid catalyst was used, it can be removed by filtration. If a base catalyst was used, it may be neutralized with an acid (e.g., acetic or phosphoric acid).
- Analyze the product using appropriate techniques such as GC, HPLC, or LC-MS/MS to determine the distribution of ethoxylates and the presence of any by-products.[9][10][11]
Visualizations
Caption: Experimental workflow for the ethoxylation of dodecylamine.
Caption: Key parameters influencing the optimization of dodecylamine ethoxylation.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. research.tue.nl [research.tue.nl]
- 3. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 6. ETHYLENE OXIDE | 75-21-8 [chemicalbook.com]
- 7. assets.w3.tue.nl [assets.w3.tue.nl]
- 8. Heteropolyacid Bisalt of N-octyl Ethoxylated Octadecylamine: An Efficient and Reusable Catalyst for Carboxylic Acid-Free Hydration of Α-Pinene - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS [ouci.dntb.gov.ua]
- 10. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selerity.com [selerity.com]
Validation & Comparative
A Comparative Analysis of 2-(Dodecylamino)ethanol and Other Key Surfactants for Pharmaceutical Applications
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficiency of 2-(Dodecylamino)ethanol against industry-standard surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100.
In the landscape of pharmaceutical research and drug development, the selection of an appropriate surfactant is a critical parameter that can significantly influence the stability, bioavailability, and overall efficacy of a formulation. This guide provides a comparative overview of the surfactant properties of this compound alongside three widely utilized surfactants: the anionic Sodium Dodecyl Sulfate (SDS), the cationic Cetyltrimethylammonium Bromide (CTAB), and the non-ionic Triton X-100.
Comparative Performance of Surfactants
The efficiency of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at low concentrations. The Critical Micelle Concentration (CMC) is a key indicator of this efficiency; a lower CMC value signifies that less surfactant is required to initiate micelle formation, where the encapsulation of hydrophobic drug molecules can occur.
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound | Cationic | 229.40 | ~1.2 (Estimated for N-LDEA) | ~35 (Estimated for N-LDEA) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.2 | 38.0 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.92 | 36.0 |
| Triton X-100 | Non-ionic | ~625 | 0.24 | 33.0 |
Note: Data for this compound is estimated based on its structural analogue, N-Lauryldiethanolamine (N-LDEA). The CMC and surface tension values for SDS, CTAB, and Triton X-100 are well-established and sourced from various scientific literature.
Based on these comparisons, Triton X-100 exhibits the highest efficiency in terms of having the lowest CMC. Among the ionic surfactants, CTAB is more efficient than SDS. The estimated CMC for the this compound analogue suggests it may be more efficient than SDS but less so than CTAB and Triton X-100.
Visualizing Surfactant Action and Experimental Workflow
To better understand the principles of surfactant action and the methodologies for their characterization, the following diagrams illustrate the process of micellization and a typical experimental workflow for determining the Critical Micelle Concentration.
Caption: Process of micelle formation as surfactant concentration increases.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to characterize surfactant efficiency.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which a surfactant begins to form micelles by measuring the surface tension of its solutions at various concentrations.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Surfactant of interest (e.g., this compound)
-
Glassware (beakers, volumetric flasks, pipettes)
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize contamination.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
Plot the measured surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
Determination of Solubilization Capacity
Objective: To quantify the ability of surfactant micelles to solubilize a hydrophobic compound.
Materials:
-
Hydrophobic model drug (e.g., a poorly water-soluble dye like Sudan IV or a relevant pharmaceutical compound)
-
Surfactant solutions at concentrations above the CMC
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Glassware
Procedure:
-
Prepare a series of surfactant solutions at concentrations above the determined CMC.
-
Add an excess amount of the hydrophobic model drug to each surfactant solution.
-
Seal the containers and agitate them (e.g., using a shaker bath) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved hydrophobic drug.
-
Carefully withdraw an aliquot from the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for the hydrophobic drug.
-
Calculate the concentration of the solubilized drug using a pre-established calibration curve.
-
Plot the concentration of the solubilized drug as a function of the surfactant concentration. The slope of the linear portion of this plot above the CMC represents the molar solubilization ratio.
Conclusion
This guide provides a comparative framework for evaluating the efficiency of this compound relative to standard surfactants used in pharmaceutical sciences. While direct experimental data for this compound is currently lacking, the estimations based on its structural analogue, N-Lauryldiethanolamine, suggest it may offer a favorable performance profile, particularly in comparison to SDS. However, for critical drug development applications, it is strongly recommended that researchers perform direct experimental comparisons using the protocols outlined in this guide to ascertain the precise surfactant properties of this compound and its suitability for their specific formulation needs. The provided diagrams and methodologies serve as a valuable resource for conducting such investigations and making informed decisions in the selection of surfactants for advanced drug delivery systems.
Comparative Analysis of the Antimicrobial Activity of 2-(Dodecylamino)ethanol and Standard Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of 2-(Dodecylamino)ethanol, benchmarked against the widely used antiseptics, Benzalkonium chloride and Chlorhexidine. Due to the limited availability of direct antimicrobial efficacy data for this compound, this guide utilizes data from a structurally similar compound, N-(n-dodecyl)diethanolamine (DDA), to provide a preliminary assessment. The primary aim is to offer a resource for researchers investigating novel antimicrobial agents, with a focus on data-driven comparisons and detailed experimental context.
Executive Summary
For a comprehensive comparison, this guide presents the antimicrobial activity of two standard biocides, Benzalkonium chloride and Chlorhexidine, against a range of clinically relevant bacteria and fungi. This data, presented in the form of Minimum Inhibitory Concentrations (MICs), serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Benzalkonium chloride and Chlorhexidine against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antimicrobial potency.
| Microorganism | Benzalkonium Chloride MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Staphylococcus aureus | 1.5625 (mM) | 0.625 (mg/ml) |
| Escherichia coli | 0.3906 (mM) | 2.67 - 80.00 |
| Pseudomonas aeruginosa | - | 80.00 |
| Enterococcus faecalis | - | - |
| Candida albicans | - | - |
| Aspergillus niger | 0.1 - 4.0 (µL/mL) | - |
| Penicillium chrysogenum | - | - |
| Klebsiella pneumoniae | 8 - 256 | 4 - 128 |
Note: Data for N-(n-dodecyl)diethanolamine is qualitative and describes cell lysis in growing cultures of E. coli, but does not provide a specific MIC value.[1] The MIC values for Benzalkonium chloride and Chlorhexidine are compiled from various studies and the specific values can vary based on the testing methodology and the specific strain of the microorganism.[2][3][4][5][6][7][8]
Experimental Protocols
The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of a compound. The following are standardized methods used in microbiology:
Broth Microdilution Method
This is a widely used method to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity by measuring the zone of growth inhibition.
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into a petri dish and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compound: A known concentration of the test compound is added to each well.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflow and Potential Mechanism
To aid in the understanding of the experimental process and the likely mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Postulated mechanism of antimicrobial action for this compound.
Conclusion
While direct evidence for the antimicrobial efficacy of this compound is currently limited, its structural similarity to other dodecyl-containing surfactants suggests a potential for antimicrobial activity, likely through membrane disruption. The provided data for Benzalkonium chloride and Chlorhexidine offer a robust baseline for comparison in future studies. Further research is warranted to isolate and quantify the antimicrobial properties of this compound against a broad spectrum of microorganisms to fully validate its potential as a novel antimicrobial agent. The detailed experimental protocols and conceptual diagrams in this guide are intended to support such research endeavors.
References
- 1. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro effects of chlorhexidine on subgingival plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Chlorhexidine against Some Strains of Cultured and Clinically Isolated Microorganisms - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Surfactants: A Comparative Guide to 2-(Dodecylamino)ethanol and CTAB in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nanoparticle synthesis, the choice of surfactant is paramount, wielding significant influence over the size, shape, stability, and ultimately, the functionality of the resulting nanomaterials. Among the myriad of available options, cetyltrimethylammonium bromide (CTAB) has long reigned as a workhorse, its utility extensively documented in the synthesis of a wide array of nanoparticles. In contrast, 2-(Dodecylamino)ethanol, a cationic surfactant with intriguing structural features, remains a largely unexplored alternative. This guide provides a comprehensive comparison of these two surfactants, drawing upon available experimental data to illuminate their respective roles and potential in nanoparticle synthesis.
At a Glance: Key Differences
| Feature | This compound | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | Primary amine with a hydroxyl group | Quaternary ammonium salt |
| Role in Synthesis | Primarily a stabilizing agent | Capping agent, structure-directing agent, and stabilizer[1] |
| Research Status | Limited experimental data available | Extensively studied and well-documented |
| Toxicity | Data not widely available in nanoparticle context | Known cytotoxicity, a significant concern for biomedical applications[2] |
Cetyltrimethylammonium Bromide (CTAB): The Established Standard
CTAB is a quaternary ammonium surfactant that has become a cornerstone in the synthesis of anisotropic metallic nanoparticles, most notably gold nanorods.[3] Its primary functions in nanoparticle synthesis are multifaceted:
-
Capping Agent: CTAB molecules adsorb to the surface of growing nanoparticles, preventing their aggregation and controlling their final size.[1]
-
Structure-Directing Agent: In the synthesis of nanorods, CTAB forms a bilayer on specific crystal facets of the growing nanoparticles, which promotes anisotropic growth.[3]
-
Micelle Formation: CTAB self-assembles into micelles in aqueous solutions, which can act as templates for the formation of mesoporous materials.[1]
Experimental Data for CTAB in Gold Nanoparticle Synthesis
The following table summarizes typical experimental parameters and outcomes for the synthesis of gold nanoparticles using CTAB as a surfactant.
| Parameter | Value/Observation |
| Typical Concentration | 0.1 M |
| Resulting Nanoparticle Shape | Spheres, Rods, Cubes[4] |
| Average Nanoparticle Size | 8.5 nm (spheres)[4] |
| Zeta Potential | > +30 mV (indicating high stability) |
| Toxicity | Cytotoxic, requiring removal for in-vivo applications[2] |
Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods with CTAB
This widely adopted protocol illustrates the central role of CTAB in directing the anisotropic growth of gold nanorods.
Caption: Seed-mediated synthesis of gold nanorods using CTAB.
This compound: An Enigmatic Contender
This compound is a cationic surfactant characterized by a primary amine head group and a hydroxyl functional group. Its amphiphilic nature suggests its potential as a stabilizing agent in nanoparticle synthesis, preventing aggregation through electrostatic and steric hindrance.
Despite its promising chemical structure, there is a notable scarcity of published research detailing the use of this compound in nanoparticle synthesis. The available information is largely theoretical, positioning it as a potential, yet unproven, alternative to more established surfactants like CTAB.
Potential Roles and Hypothesized Advantages
Based on its chemical structure, this compound could potentially offer the following in nanoparticle synthesis:
-
Stabilization: The dodecyl chain can provide a hydrophobic barrier on the nanoparticle surface, while the amine and hydroxyl groups can interact with the aqueous medium, providing colloidal stability.
-
Surface Functionalization: The primary amine and hydroxyl groups offer reactive sites for further functionalization of the nanoparticles, which could be advantageous for biomedical applications.
-
Reduced Toxicity: While data is lacking, it is conceivable that this compound may exhibit lower cytotoxicity compared to the quaternary ammonium structure of CTAB, a critical factor for in-vivo applications.
The Path Forward: A Need for Experimental Validation
The significant knowledge gap surrounding the application of this compound in nanoparticle synthesis presents a clear opportunity for future research. A logical workflow for evaluating its potential would involve:
Caption: Proposed workflow for evaluating this compound.
Conclusion: An Established Tool vs. an Uncharted Territory
The comparison between this compound and CTAB in nanoparticle synthesis is currently a study in contrasts. CTAB is a well-understood and powerful tool, offering precise control over nanoparticle morphology, particularly for anisotropic structures. However, its inherent cytotoxicity remains a significant hurdle for many applications.
This compound, on the other hand, represents an intriguing but largely unexplored alternative. Its chemical structure suggests potential as a stabilizing agent with opportunities for surface functionalization and potentially lower toxicity. However, without robust experimental data, its performance relative to CTAB remains speculative.
For researchers and drug development professionals, the choice is clear for now: CTAB provides a reliable, albeit imperfect, solution for many nanoparticle synthesis needs. The exploration of this compound and other novel surfactants is a critical area for future research, with the potential to yield more biocompatible and versatile nanomaterials for a new generation of advanced applications.
References
- 1. Comparative Analysis of Stable Gold Nanoparticles Synthesized Using Sonochemical and Reduction Methods for Antibacterial Activity [mdpi.com]
- 2. Frontiers | A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment [frontiersin.org]
- 3. azom.com [azom.com]
- 4. Effects of Different Surfactant Charges on the Formation of Gold Nanoparticles by the LASiS Method - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the cytotoxicity of different amino alcohols
For Immediate Release
This guide provides a comprehensive comparative analysis of the cytotoxicity of various amino alcohols, tailored for researchers, scientists, and drug development professionals. The following sections detail the cytotoxic profiles of several amino alcohols across different cell lines, outline the experimental methodologies used for these assessments, and explore the underlying molecular mechanisms of toxicity.
Quantitative Cytotoxicity Data
The cytotoxic effects of different amino alcohols are summarized below. The data is presented as NI50 (concentration for 50% inhibition of neutral red uptake) or IC50 (half-maximal inhibitory concentration) values, which quantify the concentration of a substance required to inhibit a biological process by 50%. Lower values indicate higher cytotoxicity.
Table 1: Cytotoxicity of Simple Amino Alcohols in Rat Hepatoma (Fa32) Cells
This table presents the NI50 values for a range of simple amino alcohols, providing insights into the structure-activity relationship concerning chain length and the position of functional groups.
| Compound | NI50 (mM) |
| 2-Amino-1-propanol | 28 |
| 3-Amino-1-propanol | 29 |
| 1-Amino-2-propanol | 30 |
| 2-Amino-1-butanol | 14 |
| 3-Amino-1-butanol | 22 |
| 4-Amino-1-butanol | 23 |
| 4-Amino-2-butanol | 11 |
| 5-Amino-1-pentanol | 10 |
| 6-Amino-1-hexanol | 3 |
| 2-Amino-1,3-propanediol | >30 |
| 2-Amino-2-methyl-1,3-propanediol | >30 |
| 2-Amino-2-phenyl-1,3-propanediol | 3 |
Data sourced from Högberg et al. (2002) using the neutral red uptake inhibition assay in Fa32 rat hepatoma-derived cells.
Table 2: Cytotoxicity of Fatty Acid-Based β-Amino Alcohols in Human Cancer Cell Lines
This table details the IC50 values for a series of synthetic β-amino alcohols derived from 10-undecenoic acid, tested against various human cancer cell lines. These compounds possess longer carbon chains, which can influence their interaction with cell membranes and overall cytotoxicity.
| Compound ID | R Group | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) | MCF7 (Breast) |
| 4a | -CH₃ | 16.3 ± 1.5 | 28.6 ± 2.5 | 18.3 ± 1.8 | 32.5 ± 2.8 |
| 4b | -C₂H₅ | 24.5 ± 2.1 | 35.8 ± 3.1 | 25.6 ± 2.2 | 41.3 ± 3.5 |
| 4c | -C₃H₇ | 20.1 ± 1.9 | 30.2 ± 2.8 | 19.8 ± 1.9 | 38.6 ± 3.2 |
| 4d | -C₄H₉ | 32.8 ± 2.9 | 42.3 ± 3.8 | 35.8 ± 3.1 | 45.8 ± 4.1 |
| 4e | -C₅H₁₁ | 38.4 ± 3.5 | 48.1 ± 4.2 | 40.2 ± 3.6 | 52.4 ± 4.8 |
| 4f | -C₈H₁₇ | 28.6 ± 2.6 | 14.8 ± 1.3 | 29.4 ± 2.7 | 35.1 ± 3.0 |
Data presented as IC50 values (in µM) and sourced from Gorla et al. (2016). The assay used was the MTT assay.[1][2]
Experimental Protocols
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Cytotoxicity Assay Protocol
This protocol provides a generalized procedure for determining the cytotoxicity of amino alcohols.
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test amino alcohols in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
in-vitro evaluation of 2-(Dodecylamino)ethanol for gene delivery
An In-Vitro Evaluation of 2-(Dodecylamino)ethanol for Gene Delivery: A Comparative Guide
Introduction
Gene therapy holds immense promise for the treatment of a wide range of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives.[1][2][3] Cationic lipids are a prominent class of non-viral vectors that can self-assemble with negatively charged nucleic acids to form nanoparticles capable of cellular entry.[4]
This guide provides a framework for the in-vitro evaluation of a novel cationic lipid, this compound, for gene delivery applications. The performance of this compound will be compared with two widely used commercially available transfection reagents: a lipid-based formulation (Lipofectamine™ 2000) and a cationic polymer (Polyethylenimine, PEI). This comparison will be based on key performance metrics, namely transfection efficiency and cytotoxicity.
The structure of this compound, featuring a 12-carbon hydrophobic dodecyl tail and a hydrophilic aminoethanol headgroup, suggests its potential as an amphiphilic molecule capable of interacting with both cell membranes and nucleic acids.[5] The primary amine provides a positive charge for DNA binding, while the hydroxyl group in the headgroup may influence the stability and fusogenicity of the resulting lipoplexes.
Experimental Methodologies
Detailed protocols for the key experiments required to evaluate and compare the gene delivery capabilities of this compound are provided below.
Preparation of Cationic Lipid-DNA Complexes (Lipoplexes/Polyplexes)
This protocol describes the formation of nanoparticles between the cationic lipids/polymer and plasmid DNA (pDNA).
Materials:
-
This compound
-
Lipofectamine™ 2000
-
Polyethylenimine (PEI, 25 kDa)
-
Plasmid DNA (e.g., pEGFP-N1 encoding Green Fluorescent Protein) at 1 mg/mL in TE buffer
-
Opti-MEM™ I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Cationic Lipid/Polymer Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Use Lipofectamine™ 2000 and PEI at their recommended stock concentrations.
-
-
Complex Formation:
-
For each transfection reagent, dilute the required amount of the cationic lipid/polymer in Opti-MEM™.
-
In a separate tube, dilute the plasmid DNA in an equal volume of Opti-MEM™.
-
Add the diluted DNA solution to the diluted cationic lipid/polymer solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
A range of N/P ratios (the molar ratio of nitrogen in the cationic lipid to phosphate in the DNA) should be prepared to determine the optimal formulation for each vector.
-
Cell Culture and In-Vitro Transfection
This protocol details the procedure for transfecting mammalian cells in culture.
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
24-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Lipid-DNA complexes (prepared as described above)
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in a 24-well plate. Ensure the cells are evenly distributed and reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Remove the old media from the wells and wash once with PBS.
-
Add fresh, serum-containing media to each well.
-
Add the prepared lipid-DNA complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before analysis.
Assessment of Transfection Efficiency by Flow Cytometry
This protocol measures the percentage of cells successfully transfected with the GFP-encoding plasmid.
Materials:
-
Transfected cells in 24-well plates
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: 48 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Staining (if necessary): If a viability dye is to be used, follow the manufacturer's protocol.
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Gate on the live cell population and quantify the percentage of GFP-positive cells.
-
Evaluation of Cytotoxicity using MTT Assay
This protocol assesses the impact of the transfection reagents on cell viability.
Materials:
-
Transfected cells in a 96-well plate (seeded with 1 x 10^4 cells per well)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: 48 hours post-transfection, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
Data Presentation
The following tables summarize the expected data from the comparative evaluation of this compound, Lipofectamine™ 2000, and PEI.
Table 1: Transfection Efficiency in HEK293T and HeLa Cells
| Transfection Reagent | N/P Ratio | Transfection Efficiency in HEK293T (%) | Transfection Efficiency in HeLa (%) |
| This compound | 5:1 | Data to be determined | Data to be determined |
| 10:1 | Data to be determined | Data to be determined | |
| 20:1 | Data to be determined | Data to be determined | |
| Lipofectamine™ 2000 | Manufacturer's Rec. | ~80-90% | ~60-70% |
| PEI | 10:1 | ~70-85% | ~50-65% |
Table 2: Cytotoxicity in HEK293T and HeLa Cells
| Transfection Reagent | N/P Ratio | Cell Viability in HEK293T (%) | Cell Viability in HeLa (%) |
| This compound | 5:1 | Data to be determined | Data to be determined |
| 10:1 | Data to be determined | Data to be determined | |
| 20:1 | Data to be determined | Data to be determined | |
| Lipofectamine™ 2000 | Manufacturer's Rec. | ~85-95% | ~75-85% |
| PEI | 10:1 | ~60-75% | ~50-70% |
Visualizations
The following diagrams illustrate the proposed mechanism of gene delivery and the experimental workflow.
Caption: Proposed mechanism of gene delivery by this compound lipoplexes.
Caption: Workflow for the in-vitro evaluation of gene delivery reagents.
Conclusion
This guide outlines a comprehensive and objective framework for the in-vitro evaluation of this compound as a novel gene delivery agent. By systematically assessing its transfection efficiency and cytotoxicity in comparison to established standards like Lipofectamine™ 2000 and PEI, a clear understanding of its potential can be achieved. The provided experimental protocols, data presentation tables, and workflow diagrams offer a robust methodology for researchers and scientists in the field of drug development. The ideal outcome for this compound would be to exhibit high transfection efficiency comparable to or exceeding that of the commercial reagents, while demonstrating significantly lower cytotoxicity. Such a profile would warrant its further investigation as a promising candidate for non-viral gene therapy applications.
References
- 1. Structure-activity relationship in cationic lipid mediated gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, activity, and structure--activity relationship studies of novel cationic lipids for DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship in Cationic Lipid Mediated Gene T...: Ingenta Connect [ingentaconnect.com]
- 4. The Design of Cationic Lipids for Gene Delivery - ProQuest [proquest.com]
- 5. This compound | 16613-87-9 | Benchchem [benchchem.com]
A Comparative Guide to Spectroscopic Methods for the Characterization of 2-(Dodecylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation and characterization of 2-(Dodecylamino)ethanol, a versatile amphiphilic molecule with applications in drug formulation and material science. By presenting expected and comparative experimental data, this document serves as a practical resource for researchers engaged in the analysis of this compound and similar N-alkylethanolamines.
Introduction to this compound
This compound (C14H31NO, Molar Mass: 229.40 g/mol ) is a secondary amino alcohol featuring a long hydrophobic dodecyl chain and a hydrophilic ethanolamine headgroup.[1] This amphiphilic nature drives its utility as a surfactant and emulsifying agent.[2] Accurate characterization is crucial for ensuring its purity, understanding its behavior in various formulations, and for regulatory compliance. Spectroscopic methods are indispensable tools for this purpose.[2]
Core Spectroscopic Characterization Techniques
The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.
Workflow for Spectroscopic Characterization
The general workflow for the spectroscopic characterization of a synthesized or procured sample of this compound is outlined below.
Data Presentation and Comparison
To illustrate the utility of each technique, the following tables summarize the expected spectroscopic data for this compound and provide a comparison with the shorter-chain analogue, 2-(Butylamino)ethanol. This comparison highlights the influence of the alkyl chain length on the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 2-(Butylamino)ethanol | Comments |
| -CH₃ (terminal) | ~0.88 (t) | ~0.92 (t) | Triplet due to coupling with adjacent -CH₂-. |
| -(CH₂)₉- (chain) | ~1.26 (m) | - | Broad multiplet for the bulk of the alkyl chain. |
| -CH₂-CH₂-N- | ~1.4-1.5 (m) | ~1.45 (m) | Multiplet adjacent to the nitrogen. |
| -N-CH₂-CH₂-OH | ~2.6-2.7 (t) | ~2.65 (t) | Triplet, deshielded by the nitrogen atom. |
| -N-CH₂-CH₂-OH | ~2.7-2.8 (t) | ~2.75 (t) | Triplet, deshielded by the nitrogen atom. |
| -CH₂-OH | ~3.6-3.7 (t) | ~3.65 (t) | Triplet, deshielded by the oxygen atom. |
| -OH, -NH | Variable (br s) | Variable (br s) | Broad singlets, position is concentration and solvent dependent. |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 2-(Butylamino)ethanol | Comments |
| -C H₃ (terminal) | ~14.1 | ~14.0 | Highest field signal of the alkyl chain. |
| -(C H₂)₉- (chain) | ~22.7 - 31.9 | - | Multiple signals for the different carbons in the long chain. |
| -C H₂-CH₂-N- | ~32.0 | ~32.2 | Carbon beta to the nitrogen. |
| -N-C H₂-CH₂-OH | ~50-52 | ~50.5 | Deshielded by the nitrogen. |
| -N-CH₂-C H₂-OH | ~52-54 | ~52.1 | Deshielded by both nitrogen and oxygen. |
| -C H₂-OH | ~60-62 | ~60.8 | Deshielded by the oxygen. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.
Table 3: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for 2-(Butylamino)ethanol | Vibration Mode |
| O-H | 3300-3500 (broad) | 3300-3500 (broad) | Stretching |
| N-H | 3250-3400 (medium) | 3250-3400 (medium) | Stretching |
| C-H (alkyl) | 2850-2960 (strong) | 2870-2960 (strong) | Stretching |
| C-N | 1000-1250 (medium) | 1000-1250 (medium) | Stretching |
| C-O | 1050-1150 (strong) | 1050-1150 (strong) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Expected Mass Spectrometry Fragmentation
| Ion | Expected m/z for this compound | Reported m/z for 2-(Butylamino)ethanol | Comments |
| [M]+ | 229.4 | 117.2 | Molecular ion peak. |
| [M-H]+ | 228.4 | 116.2 | Loss of a hydrogen atom. |
| [M-C₂H₄OH]+ | 184.3 | 72.1 | Alpha-cleavage with loss of the hydroxyethyl group. |
| [CH₂=NH-CH₂CH₂OH]+ | 74.1 | 74.1 | Alpha-cleavage of the dodecyl chain. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to 0-220 ppm.
-
-
Data Processing : Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
FTIR Spectroscopy
-
Sample Preparation : Place a small drop of neat liquid this compound on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
The combination of NMR, FTIR, and Mass Spectrometry provides a comprehensive characterization of this compound. While NMR is unparalleled for detailed structural elucidation, FTIR offers a rapid confirmation of functional groups, and MS confirms the molecular weight and provides fragmentation information that corroborates the structure. For routine quality control, FTIR can be a quick and effective screening tool, while for de novo structural confirmation or in-depth analysis, a full suite of spectroscopic methods is recommended. This guide provides the foundational data and protocols to assist researchers in the effective characterization of this important amphiphilic molecule.
References
performance evaluation of 2-(Dodecylamino)ethanol as a corrosion inhibitor in different media
A Comparative Guide for Researchers and Scientists in Material Protection
In the relentless battle against corrosion, the selection of an effective inhibitor is paramount to ensuring the longevity and integrity of metallic materials. Among the diverse arsenal of corrosion inhibitors, 2-(Dodecylamino)ethanol has emerged as a noteworthy contender. This guide provides a comprehensive performance evaluation of this compound and its analogues, juxtaposed with other classes of corrosion inhibitors across various corrosive media. The data presented herein, summarized from extensive experimental studies, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This guide delves into the comparative performance of amino-alcohol based corrosion inhibitors, with a focus on analogues of this compound, against other established inhibitors such as imidazolines and other amine-based compounds. The evaluation is based on key performance indicators including inhibition efficiency and corrosion rate, determined through rigorous electrochemical and weight loss methodologies. While direct comparative data for this compound is limited in publicly available literature, this guide leverages data from its close structural analogues, 2-(Diethylamino)ethanol (DEAE) and 2-(Dimethylaminoethanol) (DMAE), to provide a robust and insightful comparison.
Performance Comparison in Acidic Media
Acidic environments are notoriously aggressive towards metallic substrates, making the role of corrosion inhibitors critical in industries such as chemical processing and oil and gas. The following tables summarize the performance of 2-(Dimethylaminoethanol) (DMAE) in acidic media, offering a glimpse into the expected efficacy of its longer-chain counterpart, this compound.
Table 1: Performance of 2-(Dimethylaminoethanol) (DMAE) as a Corrosion Inhibitor for Stainless Steel in 1.0 M HCl
| Inhibitor Concentration | Inhibition Efficiency (%) |
| 5% | 70 |
| 10% | 75 |
| 15% | 79 |
Data sourced from studies on 2-dimethylaminoethanol as a proxy for this compound.[1][2]
Table 2: Comparative Performance of Amine-Based Inhibitors in Acidic Media
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |
| 2-(Dimethylaminoethanol) | Stainless Steel | 1.0 M HCl | 79 (at 15% conc.) |
| Grape Seed Extract | Mild Steel | HCl | ~88 (at 300 ppm)[3] |
| Dodecyl trimethyl ammonium chloride (DTAC) | Carbon Steel | 0.5 M HCl | ~64-86 (at 8 x 10⁻⁴ M)[4] |
Performance Comparison in CO2-Saturated Brine
The presence of dissolved carbon dioxide in brine solutions creates a highly corrosive environment, a significant challenge in the oil and gas industry. The performance of inhibitors in these conditions is crucial for maintaining pipeline integrity.
Table 3: Comparative Performance of Corrosion Inhibitors in CO2-Saturated Brine
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |
| Imidazoline (TOFA/DETA based) | Mild Steel | 3 wt% NaCl | 92[5] |
| Benzimidazole derivative (BPMB) | Carbon Steel | Brine | 99[5] |
| Dandelion-root extract | Carbon Steel | Brine | 98.37 (static), 82.80 (flow)[6] |
Experimental Protocols
The data presented in this guide is derived from established and widely accepted experimental methodologies for evaluating corrosion inhibitor performance.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
-
Specimen Preparation: Metal coupons of known dimensions and weight are polished, cleaned, and dried.
-
Immersion: The coupons are immersed in the corrosive medium with and without the inhibitor for a specified duration and temperature.
-
Evaluation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Techniques
Electrochemical methods offer rapid and sensitive measurements of corrosion rates and inhibitor effectiveness.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. This provides information on both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The corrosion current density (i_corr) is determined from the Tafel plots, which is then used to calculate the corrosion rate and inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance data provides insights into the corrosion mechanism and the formation of a protective inhibitor film on the metal surface. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Logical Relationship of Inhibition Mechanisms
The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, thereby creating a protective barrier.
Caption: The logical steps of corrosion inhibition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ijstm.com [ijstm.com]
- 3. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 2-(Dodecylamino)ethanol: A Chromatographic Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 2-(Dodecylamino)ethanol purity. It includes detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.
Comparison of Chromatographic Techniques
Both HPLC and GC are powerful analytical techniques suitable for the purity assessment of this compound. The choice between the two often depends on available equipment, desired sensitivity, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-chromophoric compound like this compound, derivatization is necessary to enable detection by common UV-Visible or fluorescence detectors. This method is particularly well-suited for non-volatile and thermally labile compounds.
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas through a column. Due to the low volatility of this compound, derivatization is required to increase its vapor pressure. GC often provides faster analysis times and higher resolution for volatile compounds.
The primary impurities expected from the synthesis of this compound via the reaction of dodecylamine and ethylene oxide include:
-
Unreacted Dodecylamine: The primary starting material.
-
Di-ethoxylated Adduct: 2-((2-hydroxyethyl)(dodecyl)amino)ethan-1-ol, a common byproduct.
-
Polyethylene Glycols (PEGs): Formed from the polymerization of ethylene oxide.
Quantitative Data Summary
The following table summarizes the expected performance of HPLC and GC methods for the purity analysis of this compound.
| Parameter | HPLC-FLD (with FMOC-Cl Derivatization) | GC-FID (with BSTFA Derivatization) |
| Purity Range (%) | 95.0 - 99.9 | 95.0 - 99.9 |
| Linearity (R²) for Main Compound | > 0.995[1] | > 0.99 |
| LOD for this compound | ~0.05 µg/mL | ~0.1 µg/mL |
| LOQ for this compound | ~0.20 µg/mL[1] | ~0.4 µg/mL |
| LOD for Dodecylamine Impurity | ~0.05 µg/mL | ~0.1 µg/mL |
| LOQ for Dodecylamine Impurity | ~0.20 µg/mL | ~0.4 µg/mL |
| LOD for Di-ethoxylated Impurity | ~0.1 µg/mL | ~0.2 µg/mL |
| LOQ for Di-ethoxylated Impurity | ~0.4 µg/mL | ~0.8 µg/mL |
| Typical Analysis Time (min) | 25 - 35 | 15 - 25 |
| Recovery (%) | 85 - 103[1] | 90 - 110 |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the pre-column derivatization of this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a highly fluorescent derivative.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
- Prepare a series of calibration standards by diluting the stock solution.
- To 100 µL of each standard solution and the sample solution, add 100 µL of borate buffer (0.1 M, pH 9.0).
- Add 200 µL of FMOC-Cl solution (5 mg/mL in acetonitrile) and vortex for 30 seconds.
- Allow the reaction to proceed at room temperature for 15 minutes in the dark.
- Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl and vortex.
- Filter the resulting solution through a 0.45 µm syringe filter before injection.
2. HPLC-FLD Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-5 min: 70% B
- 5-20 min: 70% to 95% B
- 20-25 min: 95% B
- 25.1-30 min: 70% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method requires derivatization to increase the volatility of the analyte and its potential impurities. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane.
- Prepare a series of calibration standards by diluting the stock solution.
- Transfer 100 µL of each standard and sample solution to a clean, dry reaction vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).
- Seal the vial and heat at 70 °C for 30 minutes.
- Cool the vial to room temperature before injection.
2. GC-FID Conditions:
- Column: Capillary column suitable for amine analysis (e.g., CP-Volamine, 30 m x 0.32 mm, 5 µm film thickness or a wax-type column).[2]
- Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Detector Temperature (FID): 300 °C.
- Injection Volume: 1 µL (split or splitless injection can be optimized).
Visualizing the Workflow
To better illustrate the logical flow of each analytical process, the following diagrams are provided.
References
A Comparative Guide to the Cross-Reactivity Potential of 2-(Dodecylamino)ethanol in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential for 2-(Dodecylamino)ethanol to exhibit cross-reactivity and interference in immunoassays. Due to a lack of direct studies on this specific compound, this guide draws comparisons with other well-characterized surfactants and outlines the principles of their interference in common immunoassay platforms.
Introduction to this compound and Immunoassay Interference
This compound is an amphiphilic organic compound, possessing both a hydrophobic dodecyl tail and a hydrophilic amino-ethanol head group, which gives it surfactant properties.[1] While not structurally similar to typical analytes in immunoassays, its surface-active nature presents a potential for non-specific interference rather than classical cross-reactivity.
Immunoassay interference can lead to inaccurate results, such as false positives or negatives, which can have significant consequences in research and drug development.[2][3] Interference can arise from various sources, including the sample matrix, endogenous substances, and exogenous compounds like surfactants.[2][4]
Mechanisms of Surfactant Interference in Immunoassays
Surfactants are often intentionally included in immunoassay buffers to block nonspecific binding and improve assay performance.[5] However, their presence, especially at high concentrations, can also be a source of interference.[2][6] The primary mechanisms of surfactant interference include:
-
Protein Denaturation: Surfactants can alter the conformation of antibodies and antigens, affecting their binding affinity and specificity.[6]
-
Inhibition of Antigen-Antibody Binding: Surfactants can directly interfere with the binding between the antibody and the target analyte.[6]
-
Disruption of Solid Phase Interaction: In heterogeneous immunoassays (like ELISA), surfactants can cause the loss of antibodies or antigens that are passively adsorbed to the microplate surface.[2]
-
Micelle Formation: At concentrations above the critical micelle concentration (CMC), surfactants can form micelles that may sequester the analyte or other assay components.
It is crucial to distinguish this type of interference from classical cross-reactivity, which occurs when a substance structurally similar to the analyte binds to the assay's antibody.[7][8]
Comparative Analysis of Surfactant Effects in Immunoassays
| Feature | This compound (Predicted) | Tween 20 (Polysorbate 20) | Triton X-100 |
| Chemical Nature | Cationic/Nonionic (pH-dependent) | Nonionic | Nonionic |
| Primary Use in Immunoassays | Not commonly used | Blocking agent, wash buffer component | Blocking agent, cell lysis |
| Potential for Interference | Moderate to High | Low to Moderate (concentration-dependent) | Low to Moderate (concentration-dependent) |
| Primary Interference Mechanism | Potential for ionic and hydrophobic interactions, protein denaturation | Primarily hydrophobic interactions, disruption of protein adsorption at high concentrations[9] | Similar to Tween 20, can also disrupt cell membranes |
| Optimal Concentration Range | Unknown, requires empirical determination | 0.01% to 0.5% (w/v)[6] | Similar to Tween 20 |
Experimental Protocol for Assessing Interference of this compound in ELISA
This protocol outlines a method to evaluate the potential interference of this compound in a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the concentration-dependent effect of this compound on the signal and background of a specific ELISA.
Materials:
-
ELISA kit for a specific analyte
-
This compound
-
Assay buffer (as provided in the kit or a standard buffer like PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in the assay buffer. Create a serial dilution series ranging from a high concentration (e.g., 1%) down to a concentration below the expected working range of typical surfactants (e.g., 0.001%).
-
Coating of Microplate: Coat the wells of a 96-well microplate with the capture antibody as per the ELISA kit instructions. Wash and block the plate.
-
Addition of Analyte and Potential Interferent:
-
Test Wells: Add a known concentration of the target analyte to the wells. Then, add the different dilutions of this compound.
-
Analyte Control Wells: Add the same known concentration of the target analyte and assay buffer without this compound.
-
Background Control Wells: Add assay buffer and the different dilutions of this compound, but no analyte.
-
Blank Wells: Add only assay buffer.
-
-
Incubation: Incubate the plate according to the ELISA kit protocol.
-
Detection: Add the detection antibody, followed by the enzyme conjugate and substrate as per the kit instructions, with appropriate washing steps in between.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of signal recovery in the test wells compared to the analyte control wells.
-
Assess the increase in signal in the background control wells compared to the blank wells.
-
Plot the signal recovery and background signal as a function of the this compound concentration.
-
Visualizing Interference Mechanisms and Experimental Workflows
The following diagrams illustrate the potential mechanism of surfactant interference and the experimental workflow for its assessment.
Caption: Potential mechanisms of this compound interference in a sandwich ELISA.
Caption: Experimental workflow for assessing the interference of this compound in an ELISA.
Conclusion and Recommendations
While direct evidence is lacking, the surfactant nature of this compound suggests a potential for interference in immunoassays, particularly at higher concentrations. This interference is more likely to be non-specific rather than classical cross-reactivity. Researchers and drug development professionals should be aware of this potential and, if the presence of this compound in samples is suspected, should perform validation studies as outlined in this guide to ensure the accuracy and reliability of their immunoassay results. The use of monoclonal antibodies and sample dilution can also help mitigate some forms of interference.[4]
References
- 1. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 2. elgalabwater.com [elgalabwater.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. myadlm.org [myadlm.org]
- 5. artemisdx.com [artemisdx.com]
- 6. artemisdx.com [artemisdx.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. blog.averhealth.com [blog.averhealth.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Emulsifying Properties of 2-(Dodecylamino)ethanol and its Ethoxylates
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of a Versatile Surfactant and its Derivatives
This guide presents a comparative study of the emulsifying properties of 2-(Dodecylamino)ethanol and its ethoxylated derivatives. As non-ionic surfactants, these compounds hold significant potential in various applications, including pharmaceutical formulations, due to their ability to stabilize oil-in-water emulsions. This report provides a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection and application of these versatile emulsifiers.
Introduction to this compound and its Ethoxylates
This compound is a fatty amine derivative characterized by a C12 alkyl chain (dodecyl group) and a hydrophilic head containing a secondary amine and a hydroxyl group. The presence of the hydroxyl group allows for ethoxylation, the process of adding ethylene oxide units to create a polyethylene glycol (PEG) chain. This modification significantly influences the surfactant's properties, particularly its hydrophilicity and, consequently, its emulsifying performance. By varying the degree of ethoxylation, a range of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values can be synthesized, making them suitable for emulsifying a variety of oil phases. Fatty amine ethoxylates are recognized for their roles as emulsifiers, wetting agents, dispersants, and stabilizers in numerous industrial applications.[1][2][3][4][5]
Comparative Performance Data
The emulsifying performance of a surfactant is critically dependent on its ability to reduce interfacial tension between oil and water phases, form a stable film around dispersed droplets, and prevent coalescence. The following tables summarize key performance indicators for this compound and its ethoxylates with varying degrees of ethoxylation.
Table 1: Hydrophilic-Lipophilic Balance (HLB) Values
The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is a crucial parameter for selecting an appropriate emulsifier for a specific oil phase.[6][7][8] For non-ionic surfactants like ethoxylated amines, the HLB value generally increases with the degree of ethoxylation.
| Surfactant | Degree of Ethoxylation (n) | Calculated HLB Value |
| This compound | 0 | ~8-9 (Estimated) |
| C12 Amine Ethoxylate | 2 | 6.3 |
| C12 Amine Ethoxylate | 5 | 10.4 |
| C12 Amine Ethoxylate | 10 | 13.6 |
| C12 Amine Ethoxylate | 15 | 15.2 |
Source: Representative data from technical data sheets of commercial C12 amine ethoxylates.
Table 2: Emulsion Stability (Bottle Test)
The bottle test is a simple yet effective method for visually assessing the stability of an emulsion over time. The percentage of water separation is a key indicator of emulsion instability.
| Surfactant | Degree of Ethoxylation (n) | % Water Separation (after 24h) |
| This compound | 0 | > 50% |
| C12 Amine Ethoxylate | 2 | ~40% |
| C12 Amine Ethoxylate | 5 | ~15% |
| C12 Amine Ethoxylate | 10 | < 5% |
| C12 Amine Ethoxylate | 15 | < 5% |
Source: Illustrative data based on general trends observed for fatty amine ethoxylates.
Table 3: Emulsion Droplet Size (Dynamic Light Scattering)
Droplet size is a critical parameter for emulsion stability and bioavailability in pharmaceutical formulations. Smaller and more uniform droplet sizes generally indicate a more stable emulsion.
| Surfactant | Degree of Ethoxylation (n) | Mean Droplet Diameter (nm) |
| This compound | 0 | > 1000 |
| C12 Amine Ethoxylate | 2 | ~500-800 |
| C12 Amine Ethoxylate | 5 | ~200-400 |
| C12 Amine Ethoxylate | 10 | ~100-200 |
| C12 Amine Ethoxylate | 15 | ~100-150 |
Source: Representative data based on typical performance of ethoxylated amine surfactants.
Table 4: Interfacial Tension (IFT) against Mineral Oil
Interfacial tension is a measure of the energy at the interface between two immiscible liquids. Effective emulsifiers significantly reduce this tension, facilitating the formation of fine droplets.
| Surfactant | Degree of Ethoxylation (n) | Interfacial Tension (mN/m) |
| This compound | 0 | ~15-20 |
| C12 Amine Ethoxylate | 2 | ~10-15 |
| C12 Amine Ethoxylate | 5 | ~5-10 |
| C12 Amine Ethoxylate | 10 | ~1-5 |
| C12 Amine Ethoxylate | 15 | < 1 |
Source: Illustrative data based on the expected trend with increasing ethoxylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of emulsifying properties. The following sections outline the standard protocols for the key experiments cited in this guide.
Emulsion Formation
A standardized oil-in-water (O/W) emulsion is prepared to compare the performance of the different surfactants.
Materials:
-
Oil Phase: Mineral Oil (or other relevant oil)
-
Aqueous Phase: Deionized Water
-
Emulsifier: this compound or its ethoxylates
-
High-shear homogenizer
Procedure:
-
Prepare a 1% (w/w) solution of the emulsifier in the aqueous phase.
-
Heat both the oil phase and the aqueous phase to 60°C.
-
Slowly add the oil phase (e.g., 30% w/w) to the aqueous phase while mixing with a high-shear homogenizer at a specified speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes).
-
Allow the emulsion to cool to room temperature while stirring gently.
Emulsion Stability Assessment (Bottle Test)
This method provides a visual and quantitative measure of an emulsion's stability against creaming and coalescence.
Procedure:
-
Pour a fixed volume (e.g., 100 mL) of the freshly prepared emulsion into a graduated cylinder or a clear, sealed bottle.
-
Store the samples at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 1, 4, 8, and 24 hours), measure the volume of any separated water at the bottom of the container.
-
Calculate the percentage of water separation as: (Volume of separated water / Initial volume of aqueous phase) x 100%
Droplet Size Analysis (Dynamic Light Scattering - DLS)
DLS is a non-invasive technique for measuring the size distribution of small particles in a suspension or emulsion.
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the droplets.
-
The software analyzes these fluctuations to determine the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Interfacial Tension Measurement (Pendant Drop Method)
This technique is used to determine the interfacial tension between two immiscible liquids.
Procedure:
-
A drop of the oil phase is formed at the tip of a capillary needle immersed in the aqueous phase containing the surfactant.
-
A camera captures the profile of the drop.
-
The shape of the drop is determined by the balance between the interfacial tension and gravitational forces.
-
Software analyzes the drop shape to calculate the interfacial tension.
Visualizations
Experimental Workflow for Emulsion Characterization
Caption: Workflow for the preparation and characterization of oil-in-water emulsions.
Logical Relationship of Surfactant Structure and Emulsifying Performance
Caption: Relationship between the degree of ethoxylation and emulsifying performance.
Conclusion
The ethoxylation of this compound provides a powerful tool for tuning its emulsifying properties. Increasing the number of ethylene oxide units enhances the hydrophilic character of the surfactant, leading to a higher HLB value. This, in turn, generally results in the formation of more stable oil-in-water emulsions with smaller droplet sizes and lower interfacial tension. The choice of the optimal degree of ethoxylation will depend on the specific oil phase to be emulsified and the desired characteristics of the final formulation. The experimental protocols and comparative data presented in this guide offer a framework for the rational selection and evaluation of these versatile emulsifiers in research and development settings.
References
- 1. This compound | 16613-87-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2004099350A1 - Ethoxylated surfactants for water in oil emulsions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of 2-(Dodecylamino)ethanol: A Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of 2-(Dodecylamino)ethanol, ensuring operational integrity and adherence to safety protocols. The following procedures are based on best practices for hazardous waste management and information extrapolated from safety data sheets of chemically similar compounds, in the absence of a specific SDS for this compound.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact. This includes, but is not limited to, safety glasses with side shields or goggles, a face shield, chemical-resistant gloves, and a lab coat.[2]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Hazard Classification | 2-DIETHYLAMINOETHANOL | 2-[2-(Dimethylamino)ethoxy]ethanol |
| Acute Toxicity (Oral) | Category 4[3] | LD50 (Rat): 2,460 mg/kg[2] |
| Acute Toxicity (Dermal) | Category 4[3] | LD50 (Rabbit): 1,410 mg/kg[2] |
| Acute Toxicity (Inhalation) | Category 4 (Vapors)[3] | No data available |
| Skin Corrosion/Irritation | Causes burns[3] | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Corrosive[3] | Causes serious eye damage[2] |
| Flammability | Flammable liquid[3] | Combustible liquid[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Under no circumstances should this chemical be disposed of down the drain.[4]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.
Step 2: Container Requirements
-
Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof cap and be in good condition.
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[1][2]
Step 4: Full Container Handling
-
Once the container is full, ensure the cap is tightly sealed.
-
Complete a hazardous waste tag with all required information, including the full chemical name and concentration.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols Cited
The hazard classifications and toxicity data presented in this guide are based on standardized experimental protocols as detailed in the respective Safety Data Sheets for the analogous compounds. These protocols typically involve studies on animal models to determine lethal doses (LD50) for oral and dermal exposure, as well as assessments of skin and eye irritation potential according to established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Disposal Workflow Diagram
Caption: Step-by-step workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Dodecylamino)ethanol
This guide provides immediate and essential safety and logistical information for handling 2-(Dodecylamino)ethanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoes. | Prevents skin contact which may cause irritation or burns. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of spills. | Minimizes inhalation of vapors which can be harmful. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.
-
Keep containers tightly closed when not in use to prevent vapor release.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Ensure the storage container is clearly labeled.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, contact environmental health and safety personnel. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
